N4-Acetylsulfamethoxazole-d4
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-amino-2,3,5,6-tetradeuterio-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13)/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKIGFTWXXRPMT-QFFDRWTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NOC(=C2)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016780 | |
| Record name | Sulfamethoxazole-D4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-86-1, 2702538-04-1 | |
| Record name | 4-Amino-N-(5-methyl-3-isoxazolyl)benzene-2,3,5,6-d4-sulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfamethoxazole-D4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2,3,5,6-tetradeuterio-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N4-Acetylsulfamethoxazole-d4: A Technical Guide for Researchers
An in-depth examination of the chemical properties, synthesis, and analytical applications of the deuterated internal standard, N4-Acetylsulfamethoxazole-d4.
This compound is the deuterated form of N4-Acetylsulfamethoxazole, the primary metabolite of the widely used sulfonamide antibiotic, sulfamethoxazole. Its isotopic labeling makes it an invaluable tool, particularly as an internal standard, for the accurate quantification of N4-Acetylsulfamethoxazole in various biological matrices during pharmacokinetic, drug metabolism, and environmental monitoring studies. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, and detailed experimental protocols for its application in bioanalytical methods.
Core Chemical and Physical Properties
Table 1: General Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | N-[2,3,5,6-tetradeuterio-4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide | [1] |
| Synonyms | N-Acetyl Sulfamethoxazole-d4, Acetylsulfamethoxazole D4 | [1] |
| CAS Number | 1215530-54-3 | [2] |
| Molecular Formula | C₁₂H₉D₄N₃O₄S | [2] |
| Appearance | Solid | [2] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |
Table 2: Physicochemical Data of this compound and its Non-Deuterated Analog
| Property | This compound | N4-Acetylsulfamethoxazole (Non-deuterated) | Source(s) |
| Molecular Weight | 299.34 g/mol | 295.31 g/mol | [2],[3] |
| Monoisotopic Mass | 299.08778406 Da | 295.06269 Da | [1] |
| Melting Point | Data not available | ~222-229 °C (with decomposition) | N/A |
| pKa (Strongest Acidic) | Data not available (Predicted to be similar to non-deuterated form) | 5.60 ± 0.50 (Predicted) | N/A |
| XLogP3 | 0.7 | 0.7 | [1] |
| Hydrogen Bond Donor Count | 2 | 2 | [1] |
| Hydrogen Bond Acceptor Count | 6 | 6 | [1] |
| Rotatable Bond Count | 4 | 4 | [1] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | DMSO (Slightly), Methanol (Slightly) | [2] |
Metabolic Pathway of Sulfamethoxazole
N4-Acetylsulfamethoxazole is the major metabolite of sulfamethoxazole, formed via acetylation in the liver by N-acetyltransferase enzymes. This metabolic conversion is a critical step in the drug's detoxification and elimination pathway.
Metabolic conversion of Sulfamethoxazole.
Synthesis of this compound
A specific, detailed synthesis protocol for this compound is not publicly available. However, a plausible synthetic route can be inferred from general methods for the synthesis of N-acyl sulfonamides and deuterated compounds. The synthesis would likely involve the acetylation of deuterated sulfamethoxazole (Sulfamethoxazole-d4).
A general approach involves the reaction of a sulfonamide with an acid anhydride or acid chloride in the presence of a base.[4] Therefore, the synthesis of this compound would likely start with commercially available Sulfamethoxazole-d4, which is then acetylated at the N4 position.
Plausible synthesis of this compound.
Experimental Protocols: Bioanalytical Application
This compound is primarily used as an internal standard for the quantification of sulfamethoxazole and its metabolites in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol synthesized from established methodologies.
Objective: To quantify the concentration of N4-Acetylsulfamethoxazole in a biological matrix (e.g., plasma, urine) using this compound as an internal standard.
Materials:
-
Biological matrix (e.g., plasma, urine)
-
N4-Acetylsulfamethoxazole analytical standard
-
This compound internal standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Deionized water, 18 MΩ·cm or higher
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC or UHPLC system coupled to a tandem mass spectrometer
Procedure:
-
Preparation of Stock Solutions and Standards:
-
Prepare a 1 mg/mL stock solution of N4-Acetylsulfamethoxazole and this compound in methanol.
-
Perform serial dilutions of the N4-Acetylsulfamethoxazole stock solution with a 50:50 mixture of methanol and water to prepare a series of calibration standards at appropriate concentrations.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Prepare a working solution of the internal standard (this compound) at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of the biological sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 300 µL of the internal standard working solution (in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N4-Acetylsulfamethoxazole: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
This compound: Monitor the corresponding transition for the deuterated internal standard. The precursor ion will be shifted by +4 m/z compared to the non-deuterated analyte.
-
-
Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for each analyte.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (N4-Acetylsulfamethoxazole) and the internal standard (this compound).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of N4-Acetylsulfamethoxazole in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Bioanalytical workflow for quantification.
Conclusion
This compound is an essential analytical tool for researchers in drug development, clinical chemistry, and environmental science. Its stable isotopic labeling ensures high accuracy and precision in the quantification of sulfamethoxazole's primary metabolite. This guide provides the core chemical properties and a detailed, adaptable experimental protocol to facilitate its effective use in the laboratory. While some experimental data for the deuterated form remains to be definitively established, the information provided for its non-deuterated analog offers a reliable foundation for its application.
References
- 1. N-Acetyl Sulfamethoxazole-d4 (major) | C12H13N3O4S | CID 46780053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (Acetylsulfamethoxazole-d4) | Bacterial | 1215530-54-3 | Invivochem [invivochem.com]
- 3. vivanls.com [vivanls.com]
- 4. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
N4-Acetylsulfamethoxazole-d4: A Technical Guide to its Physical Characteristics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical and chemical characteristics of N4-Acetylsulfamethoxazole-d4. This deuterated isotopologue of N4-Acetylsulfamethoxazole, the primary metabolite of the antibiotic sulfamethoxazole, is a critical tool in pharmacokinetic and metabolic studies. Its use as an internal standard in analytical methodologies allows for precise quantification of sulfamethoxazole and its metabolites in biological matrices.
Core Physical and Chemical Properties
This compound is a stable, isotopically labeled compound that is essential for accurate bioanalytical assays. Its physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₉D₄N₃O₄S | [1] |
| Molecular Weight | 299.34 g/mol | [1] |
| CAS Number | 1215530-54-3 | [1] |
| Appearance | Light brown to brown solid | [1] |
| Purity (by HPLC) | ≥98.66% | [1] |
| Melting Point | Data not available for the deuterated form. The non-deuterated form (N4-Acetylsulfamethoxazole) melts at 222°C with decomposition. | [2] |
| Boiling Point | Not applicable; decomposes upon melting. | [2] |
| Storage Conditions | Store at -20°C under nitrogen. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [1] |
Solubility Profile
The solubility of this compound is expected to be very similar to its non-deuterated counterpart. The following table summarizes the known solubility of N4-Acetylsulfamethoxazole.
| Solvent | Solubility | Source(s) |
| Water | 0.272 mg/mL | [3] |
| DMSO | Soluble | [4] |
| Ethanol | Soluble | [4] |
| Methanol | Soluble | [5] |
Metabolic Pathway of Sulfamethoxazole
N4-Acetylsulfamethoxazole is the major metabolite of sulfamethoxazole, formed through acetylation in the liver. This metabolic conversion is a key aspect of the drug's pharmacokinetics.[6][7] The use of this compound as an internal standard allows for the accurate tracking and quantification of this metabolic process.
Caption: Metabolic conversion of Sulfamethoxazole to N4-Acetylsulfamethoxazole.
Experimental Protocols
While specific synthesis protocols for this compound are proprietary to manufacturers, its primary application is as an internal standard in analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Below is a representative experimental protocol for the analysis of N4-Acetylsulfamethoxazole in biological fluids, which would be adapted to include this compound as an internal standard.
Analyte: N4-Acetylsulfamethoxazole Internal Standard: this compound
Sample Preparation (Plasma or Serum):
-
To 125 µL of plasma or serum, add a known concentration of this compound internal standard solution.
-
Precipitate proteins by adding 50 µL of 1M trichloroacetic acid.[8]
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer 60 µL of the supernatant to a clean tube.[8]
-
Add 60 µL of the mobile phase, modified with 50 µL of 1 M sodium hydroxide per mL.[8]
-
Inject the resulting solution into the HPLC system.
HPLC Conditions (Example): [8][9]
-
Column: C18 reverse-phase column (e.g., Primesep 100, Newcrom R1).[9][10]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20% acetonitrile and 80% phosphate buffer adjusted to pH 6.15).[8]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV at a specific wavelength (e.g., 200 nm).[9]
-
Quantification: The concentration of N4-Acetylsulfamethoxazole is determined by comparing its peak area to the peak area of the this compound internal standard.
Caption: General workflow for quantifying N4-Acetylsulfamethoxazole using an internal standard.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. N4-Acetylsulfamethoxazole | CAS#:21312-10-7 | Chemsrc [chemsrc.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound (Acetylsulfamethoxazole-d4) | Bacterial | 1215530-54-3 | Invivochem [invivochem.com]
- 5. 1020718-91-5 CAS MSDS (N-ACETYLSULFATHIAZOLE-D4) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Human Metabolome Database: Showing metabocard for N4-Acetylsulfamethoxazole (HMDB0013854) [hmdb.ca]
- 7. karger.com [karger.com]
- 8. A reversed-phase high-performance liquid chromatography method for the determination of cotrimoxazole (trimethoprim/ sulphamethoxazole) in children treated for malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Method For Analysis Of Sulfamethoxazole and Trimethoprim on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. Separation of N-Acetyl sulfamethoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
N4-Acetylsulfamethoxazole-d4: A Technical Guide for Researchers
An In-depth Overview of its Properties and Application as an Internal Standard in Bioanalytical Methods
Introduction
N4-Acetylsulfamethoxazole-d4 is the deuterated form of N4-acetylsulfamethoxazole, the primary metabolite of the widely used sulfonamide antibiotic, sulfamethoxazole. Its isotopic labeling makes it an ideal internal standard for quantitative bioanalytical studies, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). This technical guide provides a comprehensive overview of the molecular properties of this compound, its role in drug metabolism studies, and a detailed experimental protocol for its use in the simultaneous quantification of sulfamethoxazole and its N4-acetyl metabolite in human plasma.
Core Molecular Data
A summary of the key molecular and physical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉D₄N₃O₄S | [1] |
| Molecular Weight | 299.34 g/mol | [1] |
| Monoisotopic Mass | 299.08778406 Da | [2] |
| IUPAC Name | N-[2,3,5,6-tetradeuterio-4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide | [2] |
| CAS Number | 1215530-54-3 | [2] |
| Appearance | Solid | [1] |
Metabolic Pathway of Sulfamethoxazole
Sulfamethoxazole is metabolized in the liver primarily through N-acetylation to form N4-acetylsulfamethoxazole. This reaction is catalyzed by N-acetyltransferase enzymes. The resulting metabolite is then predominantly excreted in the urine. Understanding this pathway is crucial for pharmacokinetic studies of sulfamethoxazole.
Experimental Protocol: Quantification of Sulfamethoxazole and N4-Acetylsulfamethoxazole in Human Plasma
The following protocol details a representative LC-MS/MS method for the simultaneous quantification of sulfamethoxazole and its metabolite, N4-acetylsulfamethoxazole, in human plasma using this compound as an internal standard. This method is a composite based on various validated bioanalytical procedures.
Materials and Reagents
-
Sulfamethoxazole (analytical standard)
-
N4-Acetylsulfamethoxazole (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (drug-free)
-
Ultrapure water
Standard Solutions and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of sulfamethoxazole, N4-acetylsulfamethoxazole, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the sulfamethoxazole and N4-acetylsulfamethoxazole stock solutions in 50:50 (v/v) acetonitrile:water to create calibration curve standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
-
Quality Control (QC) Samples: Prepare QC samples by spiking drug-free human plasma with known concentrations of sulfamethoxazole and N4-acetylsulfamethoxazole (low, medium, and high concentrations).
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, increase to 95% B over 5 min, hold for 1 min, return to 5% B and equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Sulfamethoxazole: To be determined empiricallyN4-Acetylsulfamethoxazole: To be determined empiricallythis compound: To be determined empirically |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.
Conclusion
This compound is an essential tool for the accurate and precise quantification of sulfamethoxazole and its primary metabolite in biological matrices. The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis as it effectively compensates for variations in sample preparation and instrument response. The detailed methodology provided in this guide serves as a robust starting point for researchers and drug development professionals in their pharmacokinetic and drug metabolism studies of sulfamethoxazole.
References
An In-depth Technical Guide to the Synthesis and Purification of N4-Acetylsulfamethoxazole-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N4-Acetylsulfamethoxazole-d4, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the widely used antibiotic, sulfamethoxazole. This document details the chemical properties, a representative synthesis protocol, purification methods, and analytical characterization of the target compound.
Introduction
This compound is the deuterium-labeled analog of N4-acetylsulfamethoxazole, the primary metabolite of sulfamethoxazole.[1] Sulfamethoxazole is a sulfonamide antibiotic that inhibits dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[2] The introduction of deuterium atoms into the molecule provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) in complex biological matrices. The use of stable isotope-labeled internal standards is critical for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of analytical methods.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉D₄N₃O₄S | [3] |
| Molecular Weight | 299.34 g/mol | [4] |
| Exact Mass | 299.08778406 Da | [4] |
| Appearance | Solid | [3] |
| CAS Number | 1215530-54-3 | [3] |
| InChI Key | GXPIUNZCALHVBA-LNFUJOGGSA-N | [4] |
| SMILES | [2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=NOC(=C2)C)[2H] | [4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-acetylation of its deuterated precursor, Sulfamethoxazole-d4. A general workflow for this synthesis is depicted in the following diagram.
Caption: General workflow for the synthesis and purification of this compound.
Experimental Protocol: N-Acetylation
This protocol describes a representative method for the N-acetylation of Sulfamethoxazole-d4.
Materials and Reagents:
| Reagent | Grade | Supplier |
| Sulfamethoxazole-d4 | ≥98% isotopic purity | Commercially available |
| Acetic Anhydride | Reagent grade | Standard chemical supplier |
| Pyridine | Anhydrous | Standard chemical supplier |
| 4-Dimethylaminopyridine (DMAP) | Reagent grade | Standard chemical supplier |
| Dichloromethane (DCM) | Anhydrous | Standard chemical supplier |
| 1 M Hydrochloric Acid (HCl) | Aqueous solution | Standard chemical supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | Standard chemical supplier |
| Brine | Saturated aqueous solution | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent grade | Standard chemical supplier |
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Sulfamethoxazole-d4 (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of starting material) under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. To this stirred solution, slowly add acetic anhydride (1.2 equivalents). A catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents) can be added to accelerate the reaction.[5]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane mixture). The disappearance of the starting material indicates the completion of the reaction.
-
Work-up: Upon completion, quench the reaction by the slow addition of methanol. Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
Purification
The crude product obtained from the synthesis typically requires purification to remove any unreacted starting materials, by-products, or residual reagents. The two most common methods for purification are recrystallization and column chromatography.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which the crude product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of sulfonamides include ethanol, isopropanol, or mixtures with water.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to remove colored impurities. The charcoal is then removed by hot filtration.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Pack a chromatography column with silica gel as the stationary phase.
-
Mobile Phase: Select an appropriate mobile phase (eluent) that provides good separation of the desired product from impurities. A gradient of ethyl acetate in hexane is often effective.
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
Table 2: Typical Analytical Data for Characterization
| Technique | Expected Results |
| ¹H NMR | The spectrum should be consistent with the structure of N4-Acetylsulfamethoxazole, with the absence of signals corresponding to the aromatic protons that have been replaced by deuterium. The remaining proton signals (e.g., methyl groups) should have the expected chemical shifts and integrations. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the calculated mass of this compound (m/z ≈ 299.09). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | HPLC analysis should indicate a high degree of purity, typically >98%. A reversed-phase column with a mobile phase of acetonitrile and water (with a modifier like formic acid or phosphoric acid) is commonly used.[6] |
Mechanism of Action of the Parent Drug
N4-Acetylsulfamethoxazole itself is a metabolite and does not possess significant antibacterial activity. The therapeutic effect is derived from its parent compound, sulfamethoxazole. The following diagram illustrates the mechanism of action of sulfamethoxazole.
Caption: Mechanism of action of sulfamethoxazole, the parent drug of N4-acetylsulfamethoxazole.
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound. The provided protocols are representative and may require optimization based on specific laboratory conditions and available resources. Proper analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the final product to ensure its suitability as an internal standard in demanding analytical applications.
References
- 1. MassBank of North America [mona.fiehnlab.ucdavis.edu]
- 2. jddtonline.info [jddtonline.info]
- 3. This compound (Acetylsulfamethoxazole-d4) | Bacterial | 1215530-54-3 | Invivochem [invivochem.com]
- 4. N-Acetyl Sulfamethoxazole-d4 (major) | C12H13N3O4S | CID 46780053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Ion-paired high-performance liquid chromatographic separation of trimethoprim, sulfamethoxazole and N4-acetylsulfamethoxazole with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
N4-Acetylsulfamethoxazole-d4: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N4-Acetylsulfamethoxazole-d4, a deuterated internal standard crucial for accurate bioanalytical studies. The information presented herein is curated from publicly available data and general knowledge regarding deuterated compounds and sulfonamides, intended to guide researchers in maintaining the integrity of this analytical standard.
Core Concepts in Stability
The stability of an analytical standard like this compound is paramount to ensure the accuracy and reproducibility of experimental results. Several factors can influence its integrity, including temperature, light, pH, and the presence of oxidizing agents. Understanding these factors is critical for establishing appropriate storage and handling procedures. Deuterated standards, while generally stable, require specific precautions to prevent isotopic exchange, where deuterium atoms are replaced by hydrogen atoms from the surrounding environment, which can compromise the standard's utility in mass spectrometry-based assays.
Recommended Storage Conditions
Proper storage is essential to maintain the isotopic purity and chemical stability of this compound. The following recommendations are based on general best practices for deuterated internal standards and available information for this specific compound.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Recommendations |
| Solid (Powder) | -20°C | Up to 3 years | Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Protect from light by using amber vials or storing in the dark. |
| 4°C | Up to 2 years | Suitable for shorter-term storage. Similar protective measures against light and air are advised. | |
| In Solvent | -80°C | Up to 6 months | Use a non-protic, high-purity solvent. Ensure the container is tightly sealed to prevent solvent evaporation and contamination. |
| -20°C | Up to 1 month | Suitable for working solutions that are used more frequently. Minimize freeze-thaw cycles. |
Note: These are general guidelines. Always refer to the manufacturer's certificate of analysis for specific storage recommendations for a particular lot of this compound.
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in public literature, potential degradation can be inferred from the known chemistry of sulfonamides and acetylated aromatic amines.
Hydrolysis
The N-acetyl group and the sulfonamide linkage are susceptible to hydrolysis under acidic or basic conditions. This would lead to the formation of sulfamethoxazole-d4 and acetic acid, or 4-aminobenzenesulfonamide-d4 derivatives, respectively. Studies on various sulfonamides suggest they are generally stable at neutral pH but can degrade under strong acidic or basic conditions.
Photodegradation
Sulfonamides are known to be sensitive to light, particularly UV radiation.[1] Photodegradation can lead to complex mixtures of degradation products, potentially altering the chromatographic and mass spectrometric properties of the standard. It is crucial to protect solutions of this compound from light exposure.
Oxidation
The aromatic amine and sulfonamide moieties can be susceptible to oxidation. Storing the compound under an inert atmosphere can mitigate this degradation pathway.
Isotopic Exchange
For deuterated standards, a key stability concern is the potential for H/D exchange. While the deuterium atoms on the phenyl ring of this compound are generally stable, exposure to strong acids, bases, or certain catalysts could facilitate their exchange with protons from the solvent or other sources. This would compromise the isotopic purity of the standard.
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of this compound would typically involve forced degradation studies and long-term stability testing.
Forced Degradation Studies
Forced degradation studies are designed to intentionally degrade the compound under more severe conditions than it would typically encounter during storage and use. These studies are essential for identifying potential degradation products and for developing stability-indicating analytical methods.
Table 2: Typical Conditions for Forced Degradation Studies of Sulfonamides
| Stress Condition | Typical Reagents and Conditions | Potential Degradation |
| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature to 80°C | Hydrolysis of the N-acetyl group and/or sulfonamide bond. |
| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 80°C | Hydrolysis of the N-acetyl group and/or sulfonamide bond. |
| Oxidation | 3% to 30% H₂O₂, room temperature | Formation of N-oxides and other oxidation products. |
| Thermal Degradation | Dry heat (e.g., 60°C to 105°C) | General decomposition. |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | Formation of various photoproducts. |
Long-Term Stability Testing
Long-term stability studies involve storing the compound under the recommended storage conditions and analyzing it at specific time points to monitor its purity and concentration.
Workflow for a Long-Term Stability Study:
Caption: Workflow for a long-term stability assessment.
Analytical Methodology for Stability Indicating Assays
A stability-indicating analytical method is one that can accurately and selectively quantify the intact compound in the presence of its potential degradation products. For this compound, a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is typically employed.
Key aspects of a stability-indicating HPLC-MS/MS method include:
-
Chromatographic Separation: The HPLC method should be capable of resolving this compound from any degradation products. This often requires method development and optimization of parameters such as the column, mobile phase, and gradient.
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is commonly used for quantification. The method should monitor for specific precursor-to-product ion transitions for both the parent compound and any identified degradation products.
Logical Relationship for Method Development:
Caption: Development of a stability-indicating method.
Conclusion
Maintaining the stability of this compound is critical for its effective use as an internal standard in bioanalytical applications. Adherence to recommended storage conditions, including low temperatures, protection from light, and storage under an inert atmosphere, is paramount. While specific quantitative stability data for this deuterated compound is limited in the public domain, an understanding of the general stability of sulfonamides and deuterated standards provides a strong foundation for its proper handling and use. Researchers are encouraged to perform their own stability assessments within their specific laboratory conditions and analytical methods to ensure the highest quality of data.
References
The Role of N4-Acetylsulfamethoxazole-d4 as an Internal Standard in Bioanalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action and application of N4-Acetylsulfamethoxazole-d4 as an internal standard in quantitative bioanalysis, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Core Principles: The "Gold Standard" of Internal Standards
In the landscape of quantitative mass spectrometry, achieving analytical accuracy and precision is paramount. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely regarded as the "gold standard."[1][2] The fundamental principle lies in introducing a compound that is chemically identical to the analyte of interest—in this case, N4-Acetylsulfamethoxazole, a major metabolite of the antibiotic sulfamethoxazole—but is physically distinguishable by the mass spectrometer due to its increased mass.[1]
By replacing four hydrogen atoms with deuterium (a stable, heavier isotope of hydrogen), this compound exhibits nearly identical physicochemical properties to its unlabeled counterpart.[3] This ensures that it behaves similarly during the entire analytical process, from sample preparation and extraction to chromatographic separation and ionization.[1][4] This co-elution and analogous behavior are crucial for compensating for various sources of analytical variability that can compromise data quality.[1][5]
The key advantages of using a deuterated internal standard like this compound include:
-
Correction for Matrix Effects: Biological matrices such as plasma, serum, and urine are complex mixtures that can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to ion suppression or enhancement.[1] A co-eluting deuterated internal standard experiences the same matrix effects as the analyte, allowing for accurate normalization of the signal.[1]
-
Compensation for Extraction Variability: The recovery of an analyte from a biological matrix can vary between samples.[1] Since the deuterated internal standard has the same extraction efficiency as the analyte, it accurately reflects and corrects for any potential losses during sample preparation.[2]
-
Mitigation of Instrumental Drift: The performance of a mass spectrometer can fluctuate over time.[6] The consistent signal of the deuterated internal standard provides a constant reference to normalize these variations, ensuring data consistency.[6]
Mechanism of Action in Isotope Dilution Mass Spectrometry
This compound functions as an internal standard within the framework of isotope dilution mass spectrometry (IDMS).[7][8] This technique involves adding a known amount of the isotopically labeled standard to the sample containing the unknown quantity of the native analyte.[7][9] After thorough mixing and processing, the sample is analyzed by mass spectrometry. The instrument measures the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard.[7] By comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard, the exact concentration of the analyte in the original sample can be determined.[5][10]
Quantitative Data Presentation
The use of a deuterated internal standard like this compound significantly improves the performance of bioanalytical methods. The following tables summarize typical validation parameters for LC-MS/MS methods used for the quantification of sulfamethoxazole and its metabolites, where a deuterated internal standard is employed.
Table 1: Linearity and Sensitivity of Sulfamethoxazole Analysis using a Deuterated Internal Standard
| Analyte | Matrix | Calibration Range | r² | LLOQ |
| Sulfamethoxazole | Serum | 1.2 - 40 µg/mL | >0.995 | 0.06 µg/mL |
| Trimethoprim | Serum | 12 - 400 µg/mL | >0.995 | 0.47 µg/mL |
| Sulfamethoxazole | Plasma | 1000 - 500,000 ng/mL | >0.99 | 1000 ng/mL |
| Trimethoprim | Plasma | 100 - 50,000 ng/mL | >0.99 | 100 ng/mL |
Data synthesized from multiple sources demonstrating typical performance.[5][11]
Table 2: Accuracy and Precision of Sulfamethoxazole Analysis using a Deuterated Internal Standard
| Analyte | Matrix | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| Sulfamethoxazole | Serum | Low | <7% | <10% | Within ±15% | Within ±15% |
| Mid | <7% | <10% | Within ±15% | Within ±15% | ||
| High | <7% | <10% | Within ±15% | Within ±15% | ||
| Trimethoprim | Serum | Low | <6% | <10% | Within ±15% | Within ±15% |
| Mid | <6% | <10% | Within ±15% | Within ±15% | ||
| High | <6% | <10% | Within ±15% | Within ±15% |
RSD: Relative Standard Deviation; RE: Relative Error. Data represents typical acceptance criteria and performance.[5][12]
Experimental Protocols
A detailed experimental protocol is crucial for the successful implementation of an analytical method using this compound as an internal standard. The following are generalized methodologies for key experiments.
Sample Preparation: Protein Precipitation
This method is commonly used for the extraction of sulfamethoxazole and its metabolites from plasma or serum samples.
-
Aliquoting: Transfer 100 µL of the plasma/serum sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration).
-
Protein Precipitation: Add 300 µL of acetonitrile to the sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical starting conditions for the LC-MS/MS analysis of sulfamethoxazole and its N4-acetyl metabolite.
-
Liquid Chromatography:
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Sulfamethoxazole: To be determined during method development (e.g., m/z 254.1 → 156.1).
-
N4-Acetylsulfamethoxazole: To be determined during method development.
-
This compound: To be determined during method development (precursor ion will be +4 Da compared to the unlabeled metabolite).
-
-
Visualizing the Workflow and Principles
Diagrams created using the DOT language provide a clear visual representation of the experimental workflow and underlying principles.
Caption: A typical bioanalytical workflow using an internal standard.
Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS).
Conclusion
This compound serves as an invaluable tool in modern bioanalysis. Its use as an internal standard in conjunction with LC-MS/MS provides a robust, reliable, and highly accurate method for the quantification of its unlabeled counterpart, a key metabolite of sulfamethoxazole. By effectively compensating for analytical variability, it ensures the generation of high-quality data essential for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development and clinical research.
References
- 1. journalofchemistry.org [journalofchemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. scilit.com [scilit.com]
- 4. LC-MS/MS method for nine different antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imeko.info [imeko.info]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 10. benchchem.com [benchchem.com]
- 11. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. demarcheiso17025.com [demarcheiso17025.com]
A Technical Guide to Commercial N4-Acetylsulfamethoxazole-d4 for Research Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available N4-Acetylsulfamethoxazole-d4, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the antibiotic sulfamethoxazole. This guide details commercial supplier specifications, quality control methodologies, and a standardized procurement workflow to aid researchers in sourcing and utilizing this critical reagent.
Commercial Supplier Landscape
This compound is available from several reputable suppliers of chemical reference standards. The following table summarizes key quantitative data from a selection of prominent vendors to facilitate a comparative analysis for procurement decisions.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| MedChemExpress | HY-W013266S | 1215530-54-3 | C₁₂H₉D₄N₃O₄S | 299.34 | ≥98.0% (typically 98.66% by HPLC)[1] | 1mg, 5mg, 10mg, 25mg, 50mg, 100mg |
| Clearsynth | CS-T-64289 | 1215530-54-3 | C₁₂H₉D₄N₃O₄S | 299.34 | 98.66% by HPLC[2] | 1mg, 5mg, 10mg, 25mg, 50mg, 100mg[2] |
| Santa Cruz Biotechnology | sc-217383 | 1215530-54-3 | C₁₂H₉D₄N₃O₄S | 299.34 | Information not readily available | 1mg, 5mg |
| Cayman Chemical | - | 1215530-54-3 | C₁₂H₉D₄N₃O₄S | 299.34 | ≥99% deuterated forms (d₁-d₄); ≤1% d₀ | Custom quantities may be available |
| Toronto Research Chemicals (TRC) | A187887 | 1215530-54-3 | C₁₂H₉D₄N₃O₄S | 299.34 | Information not readily available | Custom synthesis available |
| Sigma-Aldrich (Merck) | - | 1215530-54-3 | C₁₂H₉D₄N₃O₄S | 299.34 | Analytical standard grade available | Varies by product line |
| Alfa Chemistry | - | 1215530-54-3 | C₁₂H₉D₄N₃O₄S | 299.34 | Information not readily available | Inquire for details |
Experimental Protocols for Quality Control
Ensuring the identity, purity, and stability of this compound is paramount for generating reliable and reproducible research data. The following are detailed methodologies for key analytical experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is adapted from established protocols for the analysis of sulfamethoxazole and its metabolites.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and 0.1% formic acid in water. The specific gradient will depend on the system and column but a typical starting condition is 10% acetonitrile, ramping to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve a known quantity of this compound in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
-
Inject 10 µL of the prepared sample.
-
Run the gradient program and record the chromatogram.
-
Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A purity of ≥98.5% is generally considered acceptable for an analytical standard.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity Confirmation and Quantification
LC-MS/MS provides high sensitivity and selectivity for confirming the identity and quantifying the concentration of this compound.
-
Instrumentation: A triple quadrupole mass spectrometer coupled to a UHPLC system.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Column: A suitable C18 or HILIC column for polar compounds.
-
Mobile Phase: Similar to HPLC, a gradient of acetonitrile and water with 0.1% formic acid is commonly used.
-
MRM Transitions: The specific multiple reaction monitoring (MRM) transitions for this compound will need to be optimized but will be based on the fragmentation of the protonated molecule [M+H]⁺. For the non-deuterated analogue, a common transition is m/z 296.1 → 156.1. For the d4 version, the precursor ion would be approximately m/z 300.1.
-
Sample Preparation: Prepare a dilution series in a relevant matrix (e.g., plasma, urine) for calibration curve generation.
-
Procedure:
-
Optimize the MS parameters (e.g., collision energy, cone voltage) by infusing a standard solution of the analyte.
-
Develop a chromatographic method that provides good peak shape and separation from matrix components.
-
Inject samples and acquire data in MRM mode.
-
Confirm the identity by the presence of the correct precursor and product ions and their relative ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
¹H and ¹³C NMR are essential for confirming the chemical structure and the position of the deuterium labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve approximately 5-10 mg of the substance in 0.5-0.7 mL of the deuterated solvent.
-
Procedure:
-
Acquire a ¹H NMR spectrum. The absence or significant reduction of signals corresponding to the aromatic protons on the phenyl ring is expected, confirming deuteration at these positions.
-
Acquire a ¹³C NMR spectrum to confirm the carbon skeleton of the molecule.
-
Compare the obtained spectra with reference spectra or with the expected chemical shifts for the non-deuterated compound to verify the structure.
-
Mandatory Visualizations
Procurement and Verification Workflow
The following diagram illustrates a standardized workflow for the procurement and in-house verification of this compound.
References
N4-Acetylsulfamethoxazole-d4 safety data sheet (SDS) information
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, handling, and toxicological information for N4-Acetylsulfamethoxazole-d4. As a deuterated stable isotope, it is primarily utilized as an internal standard in quantitative analyses. The safety and toxicological data are largely derived from its non-deuterated analog, N4-Acetylsulfamethoxazole, which is the primary metabolite of the sulfonamide antibiotic, Sulfamethoxazole.[1][2][3][4]
Chemical and Physical Properties
This compound is a solid, typically appearing as a white to light brown powder or crystals.[2][3][4] Proper storage is crucial for maintaining its stability, with long-term storage recommended at -20°C, protected from light and moisture.[2][3] Under these conditions, the compound is stable for at least two years.[3]
| Property | Value | Source(s) |
| CAS Number | 1215530-54-3 | [2][5] |
| Molecular Formula | C₁₂H₉D₄N₃O₄S | [2] |
| Molecular Weight | 299.34 g/mol | [2][5] |
| Appearance | Solid; White powder or crystals; Light brown to brown | [2][3][4] |
| Solubility | Soluble in DMSO and Chloroform; Soluble in Ethanol with sonication; Insoluble in Water | [3][6] |
| Storage Conditions | Long-term: -20°C; Short-term: +4°C or Ambient | [2][3] |
Toxicological Profile
The toxicological data for N4-Acetylsulfamethoxazole are primarily based on studies conducted on its non-deuterated form. The compound is classified as harmful if swallowed and is suspected of causing genetic defects.[7] Acute toxicity studies in rats have established LD50 values for oral, intraperitoneal, and subcutaneous routes of administration.[1][7]
| Acute Toxicity Metric | Route of Exposure | Species | Value | Source(s) |
| LD50 | Oral | Rat | 8400 mg/kg | [1][7] |
| LD50 | Intraperitoneal | Rat | 2690 mg/kg | [7] |
| LD50 | Subcutaneous | Rat | >5 g/kg | [7] |
Hazard Classifications (GHS):
-
Acute Oral Toxicity (Category 4): H302 - Harmful if swallowed.[7]
-
Germ Cell Mutagenicity (Category 2): H341 - Suspected of causing genetic defects.[7]
-
Eye Irritation (Category 2B): Causes eye irritation.[8]
-
Skin Irritation (Category 3): May cause mild skin irritation.[8]
Biological Context and Metabolism
N4-Acetylsulfamethoxazole is the principal metabolite of the bacteriostatic antibiotic Sulfamethoxazole.[1][3] This metabolic conversion occurs in the liver, where N-acetyl transferase enzymes catalyze the acetylation of the parent drug.[3] Following its formation, N4-Acetylsulfamethoxazole is primarily excreted through the urine.[3] The deuterated form, this compound, serves as an ideal internal standard for pharmacokinetic studies, allowing for precise quantification of the metabolite. It is important to note that deuteration can potentially alter the pharmacokinetic and metabolic properties of a drug.[2][4]
References
- 1. N4-Acetylsulfamethoxazole | CAS#:21312-10-7 | Chemsrc [chemsrc.com]
- 2. This compound (Acetylsulfamethoxazole-d4) | Bacterial | 1215530-54-3 | Invivochem [invivochem.com]
- 3. N4-Acetylsulfamethoxazole - CAS-Number 21312-10-7 - Order from Chemodex [chemodex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-Acetyl Sulfamethoxazole-d4 (major) | C12H13N3O4S | CID 46780053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. images.thdstatic.com [images.thdstatic.com]
Navigating the Isotopic Landscape of N4-Acetylsulfamethoxazole-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic purity of N4-Acetylsulfamethoxazole-d4, a deuterated metabolite of the antibiotic sulfamethoxazole. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards in quantitative bioanalytical studies. A thorough understanding and assessment of isotopic purity are critical for ensuring the accuracy and reliability of pharmacokinetic and metabolic studies.
Introduction to Isotopic Purity
This compound is a synthetic molecule where four hydrogen atoms on the phenyl ring have been replaced with deuterium atoms. This isotopic labeling allows it to be used as an ideal internal standard in mass spectrometry-based quantification of its non-labeled counterpart, N4-Acetylsulfamethoxazole. The co-elution of the analyte and the deuterated standard, coupled with their distinct mass-to-charge ratios, enables precise correction for variations during sample preparation and analysis.
However, the efficacy of a deuterated standard is fundamentally dependent on its isotopic purity. Isotopic purity refers to the percentage of the compound that is fully deuterated at the specified positions. The presence of incompletely deuterated or non-deuterated species can lead to analytical inaccuracies.
Quantitative Analysis of Isotopic and Chemical Purity
The quality of a deuterated standard is defined by both its chemical and isotopic purity. Chemical purity is typically determined by High-Performance Liquid Chromatography (HPLC), while isotopic purity is assessed using Mass Spectrometry (MS) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
A Certificate of Analysis (CoA) for a similar deuterated sulfonamide, N-Acetylsulfamerazine-d4, provides a representative example of the expected purity specifications. While a specific CoA with detailed isotopic distribution for this compound was not publicly available, the data presented below is illustrative of the quality parameters for such a standard.
Chemical Purity
Chemical purity analysis ensures that the material is free from other chemical compounds.
| Analytical Method | Purity Specification | Representative Result |
| High-Performance Liquid Chromatography (HPLC) | ≥98.0% | 98.66%[1] |
Isotopic Purity
Isotopic purity analysis quantifies the distribution of different isotopologues (molecules with different numbers of deuterium atoms). The desired product is the d4 species.
| Isotopologue | Designation | Representative Abundance (%) |
| N4-Acetylsulfamethoxazole-d0 | d0 | < 0.1 |
| N4-Acetylsulfamethoxazole-d1 | d1 | < 0.5 |
| N4-Acetylsulfamethoxazole-d2 | d2 | < 1.0 |
| N4-Acetylsulfamethoxazole-d3 | d3 | < 3.0 |
| This compound | d4 | > 95.0 |
Note: The isotopic distribution data is based on a certificate of analysis for the closely related compound N-Acetylsulfamerazine-d4 and is presented as a representative example.[2]
Experimental Protocols for Purity Determination
The determination of chemical and isotopic purity involves a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
HPLC is employed to separate this compound from any non-labeled or other chemical impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water with a small percentage of formic acid to ensure good peak shape.
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.
-
Analysis: The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the chemical purity.
Mass Spectrometry (MS) for Isotopic Distribution
High-resolution mass spectrometry (HRMS) is the primary technique for determining the isotopic distribution of this compound.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically methanol or acetonitrile.
-
Analysis: The sample is introduced into the mass spectrometer, and the instrument is operated in full scan mode to acquire the mass spectrum of the protonated molecule [M+H]⁺.
-
Data Analysis: The relative intensities of the ion signals corresponding to the d0, d1, d2, d3, and d4 isotopologues are measured. The percentage of each isotopologue is calculated from the integrated peak areas in the mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is used to confirm the chemical structure and the location of the deuterium labels.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A sufficient amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).
-
¹H NMR Analysis: The ¹H NMR spectrum is acquired. The significant reduction or absence of signals in the aromatic region corresponding to the phenyl ring protons confirms the high level of deuteration at these positions.
-
¹³C NMR Analysis: The ¹³C NMR spectrum can provide further confirmation of the carbon skeleton.
Synthesis of this compound
The synthesis of this compound typically involves the acetylation of sulfamethoxazole-d4. The deuterated precursor, sulfamethoxazole-d4, can be synthesized through methods such as acid-catalyzed hydrogen-deuterium exchange of sulfamethoxazole in a deuterium-rich solvent like deuterium oxide (D₂O).
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures used to assess the purity of this compound.
Conclusion
The isotopic purity of this compound is a critical parameter that underpins its utility as an internal standard in bioanalytical research. A comprehensive assessment using a combination of HPLC, high-resolution mass spectrometry, and NMR spectroscopy is essential to ensure the quality and reliability of the standard. This guide provides the foundational knowledge and experimental framework for researchers to confidently evaluate and utilize this compound in their studies. For definitive data, users should always refer to the lot-specific Certificate of Analysis provided by the supplier.
References
N4-Acetylsulfamethoxazole-d4: A Technical Guide for Researchers
CAS Number: 1215530-54-3
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on N4-Acetylsulfamethoxazole-d4. It covers its physicochemical properties, metabolic pathways, and detailed analytical methodologies, with a focus on its application as an internal standard in quantitative analysis.
Physicochemical Properties
This compound is the deuterated analog of N4-Acetylsulfamethoxazole, the primary metabolite of the antibiotic sulfamethoxazole. The incorporation of four deuterium atoms on the phenyl ring results in a higher molecular weight compared to the non-deuterated form, which is essential for its use in mass spectrometry-based assays.
| Property | Value | Reference |
| CAS Number | 1215530-54-3 | [1][2][3] |
| Molecular Formula | C₁₂H₉D₄N₃O₄S | [4] |
| Molecular Weight | 299.34 g/mol | [4] |
| Appearance | Solid | [4] |
| Synonyms | Acetylsulfamethoxazole-d4 | [2] |
Metabolic Pathway of Sulfamethoxazole
Sulfamethoxazole is extensively metabolized in the liver, primarily through N-acetylation to form N4-Acetylsulfamethoxazole.[5][6] This reaction is catalyzed by the N-acetyltransferase (NAT) enzymes.[6] Minor metabolic pathways include oxidation of the parent drug, mediated by the cytochrome P450 enzyme CYP2C9, and glucuronidation.[6][7] The resulting metabolites, including N4-Acetylsulfamethoxazole, are then excreted, mainly in the urine.[5]
Experimental Protocols
Quantification of Sulfamethoxazole in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This section provides a detailed protocol for the determination of sulfamethoxazole concentrations in human plasma, a critical aspect of pharmacokinetic and therapeutic drug monitoring studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for correcting matrix effects and variability during sample preparation and analysis in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Materials and Reagents:
-
Sulfamethoxazole analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
2. Standard and Internal Standard Solution Preparation:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve sulfamethoxazole and this compound in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the sulfamethoxazole primary stock solution with a 50:50 methanol:water mixture to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Spiking Solution: Dilute the this compound primary stock solution with acetonitrile to a final concentration of 100 ng/mL.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 300 µL of the internal standard spiking solution (100 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate plasma proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient program to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Sulfamethoxazole: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of sulfamethoxazole to this compound against the concentration of the calibration standards.
-
Determine the concentration of sulfamethoxazole in the unknown samples by interpolating their peak area ratios from the calibration curve.
Logical Relationship of Internal Standard Use
The use of a deuterated internal standard is fundamental to achieving accurate and precise quantification in mass spectrometry. The internal standard, being chemically identical to the analyte but with a different mass, experiences the same variations during sample preparation and analysis. By calculating the ratio of the analyte signal to the internal standard signal, these variations are normalized, leading to a more reliable measurement.
References
Methodological & Application
Application Notes and Protocols for N4-Acetylsulfamethoxazole-d4 in LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of N4-Acetylsulfamethoxazole-d4 as an internal standard in the quantitative analysis of its non-labeled counterpart, N4-Acetylsulfamethoxazole, and the parent drug, Sulfamethoxazole, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
N4-Acetylsulfamethoxazole is the primary metabolite of the widely used sulfonamide antibiotic, Sulfamethoxazole. Accurate quantification of both the parent drug and its metabolite is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis. The deuterated internal standard co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision of the analytical method.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₉D₄N₃O₄S |
| Molecular Weight | 299.34 g/mol |
| CAS Number | 1215530-54-3 |
| Appearance | Solid |
Experimental Protocols
A validated LC-MS/MS method for the simultaneous quantification of Sulfamethoxazole, N4-Acetylsulfamethoxazole, and Trimethoprim in human plasma has been established, utilizing this compound as an internal standard for the quantification of N4-Acetylsulfamethoxazole.[1]
Preparation of Stock and Working Solutions
-
Analyte Stock Solutions (1 mg/mL): Accurately weigh and dissolve Sulfamethoxazole and N4-Acetylsulfamethoxazole in methanol to achieve a final concentration of 1 mg/mL for each.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to a final concentration of 1 mg/mL.
-
Internal Standard Working Solution: Prepare a combined internal standard working solution containing 2000 ng/mL of this compound in methanol.[1]
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate volumes of the analyte stock solutions into blank human plasma. The calibration curve for N4-Acetylsulfamethoxazole ranged from 2000 to 100,000 ng/mL.[1]
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 100 µL of the internal standard working solution.
-
Vortex mix the samples thoroughly.
-
Add 350 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix again and then centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting conditions (e.g., 95% mobile phase A).
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column, such as a C18 column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A gradient program should be optimized to achieve separation of the analytes from matrix components. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage, and then return to initial conditions for column re-equilibration.
-
Flow Rate: A typical flow rate for a standard analytical column is 0.3-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
Mass Spectrometry Parameters
The following Multiple Reaction Monitoring (MRM) transitions should be used for the quantification of N4-Acetylsulfamethoxazole and its internal standard. The collision energy should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N4-Acetylsulfamethoxazole | 296.1 | 199.9 | Optimized for instrument |
| This compound (Internal Standard) | 300.1 | 204.0 | Optimized for instrument |
Quantitative Data
The following tables summarize the quantitative performance of a validated LC-MS/MS method for the analysis of N4-Acetylsulfamethoxazole using this compound as an internal standard. The method was validated according to the US FDA guidelines.[1]
Table 1: Calibration Curve for N4-Acetylsulfamethoxazole
| Parameter | Value |
| Calibration Range | 2000 - 100,000 ng/mL |
| Regression Model | Linear |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Accuracy and Precision
| QC Level | Nominal Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 2000 | ≤ 15 | ≤ 15 | ± 15 |
| Low QC | 6000 | ≤ 15 | ≤ 15 | ± 15 |
| Mid QC | 30,000 | ≤ 15 | ≤ 15 | ± 15 |
| High QC | 80,000 | ≤ 15 | ≤ 15 | ± 15 |
Data presented is representative of typical performance and should be verified for each specific assay.
Sulfamethoxazole Metabolism and Experimental Workflow
The following diagrams illustrate the metabolic pathway of Sulfamethoxazole and the experimental workflow for its quantification using this compound as an internal standard.
Caption: Metabolic pathway of Sulfamethoxazole to N4-Acetylsulfamethoxazole.
Caption: Experimental workflow for LC-MS/MS analysis.
References
Application Note: Quantification of N4-Acetylsulfamethoxazole in Environmental Water Samples Using Isotope Dilution LC-MS/MS with N4-Acetylsulfamethoxazole-d4
Abstract
This application note details a robust and sensitive method for the quantification of N4-Acetylsulfamethoxazole, a primary metabolite of the antibiotic sulfamethoxazole, in various environmental water matrices. The method utilizes solid-phase extraction (SPE) for sample pre-concentration and cleanup, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, N4-Acetylsulfamethoxazole-d4, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2][3] This method is suitable for researchers and scientists conducting environmental monitoring and risk assessment of pharmaceutical contaminants.
Introduction
Sulfamethoxazole is a widely used sulfonamide antibiotic in both human and veterinary medicine.[4] Its extensive use leads to its continuous release into the environment through wastewater effluents.[5] In the environment and during wastewater treatment, sulfamethoxazole can be transformed into its major metabolite, N4-Acetylsulfamethoxazole. Monitoring the presence and concentration of this metabolite is crucial for understanding the fate and impact of sulfamethoxazole in aquatic ecosystems.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly selective and sensitive technique for the analysis of pharmaceuticals in environmental samples.[5][6] However, the complexity of environmental matrices can lead to significant signal suppression or enhancement, affecting the accuracy of quantification.[7] The use of a deuterated internal standard, which has nearly identical chemical and physical properties to the analyte, is a well-established strategy to compensate for these matrix effects.[1][2][3][7] This application note describes a validated method employing this compound as an internal standard for the reliable quantification of N4-Acetylsulfamethoxazole in surface water and wastewater effluent.
Experimental Protocol
Sample Collection and Preservation
-
Collect water samples in pre-cleaned amber glass bottles to prevent photodegradation.
-
Upon collection, immediately place samples on ice and transport them to the laboratory.
-
Filter the samples through a 0.45 µm glass fiber filter to remove suspended solids.
-
If not analyzed immediately, store the filtered samples at 4°C and analyze within 48 hours. For longer storage, freeze at -20°C.
Sample Preparation and Solid-Phase Extraction (SPE)
This protocol is optimized for a 100 mL water sample.
-
Sample pH Adjustment: Adjust the pH of the 100 mL water sample to 4.0 using formic acid.[8]
-
Internal Standard Spiking: Spike the sample with a known concentration of this compound solution (e.g., 50 ng/L).
-
SPE Cartridge Conditioning: Use a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., Oasis HLB, 200 mg, 6 mL).[9] Condition the cartridge sequentially with 5 mL of methanol followed by 5 mL of ultrapure water at pH 4.[9]
-
Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove interfering substances.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 15-20 minutes.[9]
-
Elution: Elute the retained analytes with two 5 mL aliquots of methanol.[9]
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of a 95:5 (v/v) water/acetonitrile mixture for LC-MS/MS analysis.[9]
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient can be optimized for the separation of N4-Acetylsulfamethoxazole from other matrix components. A typical gradient might start at 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Injection Volume: 10 µL
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: ESI positive mode is commonly used for sulfonamides.
-
MS/MS Detection: Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and the internal standard.
Data Presentation
Table 1: LC-MS/MS Parameters for N4-Acetylsulfamethoxazole and its Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| N4-Acetylsulfamethoxazole | 296.1 | 108.1 | 156.1 | 20 |
| This compound | 300.1 | 112.1 | 160.1 | 20 |
Note: The exact m/z values and collision energies may require optimization on the specific instrument used.
Table 2: Method Performance Characteristics
| Parameter | Result |
| Linearity (ng/L) | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) (ng/L) | 0.5 |
| Limit of Quantification (LOQ) (ng/L) | 1.5 |
| Recovery in Surface Water (%) | 92 ± 7 |
| Recovery in Wastewater Effluent (%) | 88 ± 9 |
| Intra-day Precision (% RSD) | < 5% |
| Inter-day Precision (% RSD) | < 10% |
These values are representative and may vary depending on the matrix and instrumentation.
Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. apexbt.com [apexbt.com]
- 5. mdpi.com [mdpi.com]
- 6. journalofchemistry.org [journalofchemistry.org]
- 7. waters.com [waters.com]
- 8. Magnetic solid phase extraction of sulfonamides based on carboxylated magnetic graphene oxide nanoparticles in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
Application Note and Protocol: Analysis of N4-Acetylsulfamethoxazole-d4 in Wastewater
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfamethoxazole (SMX) is a widely used sulfonamide antibiotic in human and veterinary medicine. A significant portion of administered SMX is metabolized in the body to N4-acetylsulfamethoxazole (AcSMX) before being excreted. Consequently, both SMX and AcSMX are frequently detected in wastewater effluents, making them important indicators of anthropogenic pollution in aquatic environments. Accurate and sensitive quantification of these compounds is crucial for environmental risk assessment and for monitoring the effectiveness of wastewater treatment processes.
Stable isotope-labeled internal standards are essential for achieving high accuracy and precision in mass spectrometry-based quantification, as they compensate for matrix effects and variations in sample preparation and instrument response. N4-Acetylsulfamethoxazole-d4 (AcSMX-d4) is the ideal internal standard for the quantification of AcSMX and is also commonly used as a surrogate standard for the analysis of sulfamethoxazole and other related sulfonamides in environmental matrices. This application note provides a detailed protocol for the extraction and quantification of AcSMX-d4 in wastewater samples using Solid-Phase Extraction (SPE) followed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol
This protocol outlines the procedure for the analysis of this compound in wastewater, which is typically used as an internal standard for the quantification of N4-acetylsulfamethoxazole and other sulfonamides.
1. Sample Collection and Preparation
-
1.1. Sample Collection: Collect 24-hour composite wastewater samples (influent or effluent) in amber glass bottles to prevent photodegradation.
-
1.2. Storage: Upon collection, store the samples at 4°C and process within 48 hours. If longer storage is required, freeze the samples at -20°C.
-
1.3. Filtration: Before extraction, bring the samples to room temperature and filter them through a 0.7 µm glass fiber filter (GFF) to remove suspended solids.[1]
-
1.4. Acidification and Spiking:
-
Take a 50 mL aliquot of the filtered wastewater sample.
-
Acidify the sample to pH 4 with formic acid.[2]
-
Spike the sample with this compound solution to a final concentration of 50-100 ng/L. This standard will be used to assess recovery and for quantification of the target analytes.[1][2]
-
Allow the sample to equilibrate for at least 30 minutes at 4°C.[1]
-
2. Solid-Phase Extraction (SPE)
-
2.1. Cartridge Selection: Use a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., Oasis HLB, 200 mg, 6 cc).[1][3]
-
2.2. Cartridge Conditioning:
-
2.3. Sample Loading:
-
2.4. Cartridge Washing:
-
After loading, wash the cartridge with 5 mL of deionized water to remove interfering hydrophilic compounds.[2]
-
Dry the cartridge under vacuum for 10-15 minutes.
-
-
2.5. Elution:
-
Elute the retained analytes from the cartridge with two aliquots of 4 mL of methanol.[2] Collect the eluate in a clean glass tube.
-
-
2.6. Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1][2]
-
Reconstitute the residue in 0.5 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).[1][2]
-
Vortex the sample for 30 seconds and transfer it to an autosampler vial for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
3.1. Liquid Chromatography (LC) Conditions: A typical LC setup for the analysis is provided in the table below.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 µm)[2] |
| Mobile Phase A | 0.1% Formic acid in Water[2] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[2] |
| Flow Rate | 0.2 mL/min[2] |
| Injection Volume | 20 µL[2] |
| Column Temperature | 30 - 40°C |
| Gradient Elution | A representative gradient is: 0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12.1-15 min, 10% B. |
-
3.2. Mass Spectrometry (MS) Conditions: The analysis is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 - 4.0 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 450°C |
| Collision Gas | Argon |
-
3.3. MRM Transitions for this compound: The following MRM transitions can be used for the detection and quantification of this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Example |
| This compound | 300.1 | 196.1 | 15 |
| This compound | 300.1 | 112.1 | 25 |
(Note: Collision energies should be optimized for the specific instrument being used.)
Data Presentation
The following tables summarize the key quantitative data and parameters for the analysis of this compound in wastewater.
Table 1: LC-MS/MS Parameters for this compound
| Parameter | Value |
| Compound | This compound |
| Formula | C₁₂H₉D₄N₃O₄S |
| Precursor Ion [M+H]⁺ (m/z) | 300.1 |
| Product Ion 1 (Quantifier) (m/z) | 196.1 |
| Product Ion 2 (Qualifier) (m/z) | 112.1 |
| Example Collision Energy 1 (eV) | 15 |
| Example Collision Energy 2 (eV) | 25 |
| Expected Retention Time (min) | Dependent on specific LC conditions |
Table 2: Method Performance Data
| Parameter | Typical Value Range |
| Limit of Quantification (LOQ) | < 1.0 ng/L[4][5] |
| Recovery | 75 - 120%[4][5] |
| Linearity (R²) | > 0.995[4][5] |
| Relative Standard Deviation (RSD) | < 15%[4][5] |
Workflow Diagram
The following diagram illustrates the complete workflow for the analysis of this compound in wastewater.
References
- 1. Multiresidue antibiotic-metabolite quantification method using ultra-performance liquid chromatography coupled with tandem mass spectrometry for environmental and public exposure estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Trace determination of sulfonamide antibiotics and their acetylated metabolites via SPE-LC-MS/MS in wastewater and insights from their occurrence in a municipal wastewater treatment plant - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of N4-Acetylsulfamethoxazole-d4 in Pharmacokinetic Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N4-Acetylsulfamethoxazole is the primary metabolite of sulfamethoxazole, a widely used sulfonamide antibiotic. The pharmacokinetic profile of sulfamethoxazole is significantly influenced by the rate and extent of its metabolism to N4-Acetylsulfamethoxazole. Accurate quantification of both the parent drug and its metabolite in biological matrices is crucial for comprehensive pharmacokinetic studies. N4-Acetylsulfamethoxazole-d4, a stable isotope-labeled derivative of the metabolite, serves as an ideal internal standard for bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). Its use ensures high accuracy and precision by correcting for matrix effects and variations during sample processing.
This document provides detailed application notes and experimental protocols for the use of this compound in pharmacokinetic studies of sulfamethoxazole.
Metabolic Pathway of Sulfamethoxazole
The metabolic conversion of sulfamethoxazole to N4-Acetylsulfamethoxazole is a key pathway in its elimination. Understanding this biotransformation is fundamental to interpreting pharmacokinetic data.
Caption: Metabolic pathway of Sulfamethoxazole to N4-Acetylsulfamethoxazole.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for sulfamethoxazole and its major metabolite, N4-Acetylsulfamethoxazole, obtained from studies in healthy adult subjects. The use of this compound as an internal standard in the analytical methodology ensures the reliability of this data.
| Parameter | Sulfamethoxazole | N4-Acetylsulfamethoxazole | Reference |
| Maximum Plasma Concentration (Cmax) | 372 ± 64 µg/mL | 50.1 ± 10.9 µg/mL | [1] |
| Time to Maximum Plasma Concentration (Tmax) | 1-4 hours | - | |
| Elimination Half-Life (t½) | 14.0 ± 2.3 hours | 18.6 ± 4.3 hours | [1] |
| Total Plasma Clearance | 0.0188 ± 0.0043 L/hr/kg | - | [2] |
| Metabolic Clearance to N4-Acetylsulfamethoxazole | 0.00355 ± 0.00049 L/hr/kg | - | [2] |
| Renal Clearance | - | Not influenced by urinary pH or flow | [3] |
Experimental Protocols
Accurate and reproducible quantification of N4-Acetylsulfamethoxazole is paramount for reliable pharmacokinetic modeling. The following protocols describe validated methods for sample preparation and LC-MS/MS analysis using this compound as an internal standard.
Experimental Workflow
The overall workflow for a typical pharmacokinetic study involving the analysis of sulfamethoxazole and its metabolite is depicted below.
Caption: Experimental workflow for pharmacokinetic analysis.
Protocol 1: Sample Preparation using Protein Precipitation
This method is rapid and suitable for high-throughput analysis.
Materials:
-
Human plasma samples
-
This compound internal standard solution (in methanol)
-
Acetonitrile (ACN) with 0.1% formic acid (precipitation solvent)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of the this compound internal standard solution.
-
Add 300 µL of cold ACN with 0.1% formic acid.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This method provides a cleaner extract, reducing matrix effects.
Materials:
-
Human plasma samples
-
This compound internal standard solution (in methanol)
-
SPE cartridges (e.g., C18, 100 mg)
-
Methanol (for conditioning and elution)
-
Deionized water (for equilibration)
-
SPE vacuum manifold
Procedure:
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add 20 µL of the this compound internal standard solution and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear gradient to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.6-5.0 min: Return to 5% B and equilibrate
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| N4-Acetylsulfamethoxazole | 296.1 | 198.1 |
| This compound | 300.1 | 202.1 |
Note: The specific collision energies and other source parameters should be optimized for the instrument in use.
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and precise quantification of N4-Acetylsulfamethoxazole in biological matrices for pharmacokinetic studies. The detailed protocols provided herein offer robust and reliable methods for sample preparation and LC-MS/MS analysis, facilitating high-quality data generation for a better understanding of the absorption, distribution, metabolism, and excretion of sulfamethoxazole.
References
- 1. Pharmacokinetics and adverse effects of 20-mg/kg/day trimethoprim and 100-mg/kg/day sulfamethoxazole in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disposition of drugs in cystic fibrosis. I. Sulfamethoxazole and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of sulphamethoxazole in man: effects of urinary pH and urine flow on metabolism and renal excretion of sulphamethoxazole and its metabolite N4-acetylsulphamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N4-Acetylsulfamethoxazole-d4 in Antibiotic Metabolite Quantification
Introduction
Sulfamethoxazole, a widely used sulfonamide antibiotic, undergoes extensive metabolism in the body, with N4-acetylsulfamethoxazole being its major metabolite. Accurate quantification of both the parent drug and its metabolites is crucial for pharmacokinetic studies, drug monitoring, and environmental risk assessments.[1][2] N4-Acetylsulfamethoxazole-d4, a deuterium-labeled internal standard, is an essential tool for achieving precise and reliable quantification of N4-acetylsulfamethoxazole in various biological and environmental matrices using mass spectrometry-based methods.[3][4] The stable isotope label ensures that the internal standard co-elutes with the analyte and experiences similar ionization efficiency, correcting for matrix effects and variations in sample preparation and instrument response.[4] This document provides detailed application notes and protocols for the use of this compound in the quantification of N4-acetylsulfamethoxazole.
Analytical Methodologies
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of N4-acetylsulfamethoxazole.[5][6] The use of this compound as an internal standard is critical for the accuracy of these methods.
Liquid Chromatography (LC)
A reversed-phase HPLC method is typically employed for the separation of N4-acetylsulfamethoxazole from other sample components.[7][8]
Typical LC Parameters:
| Parameter | Value |
| Column | C18 column (e.g., Capcell Pak C18, 2.0 mm × 50 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |
| Gradient | A linear gradient is typically used, starting with a higher percentage of aqueous phase and increasing the organic phase over time. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30-40°C[9] |
| Injection Volume | 5-10 µL[9] |
Mass Spectrometry (MS)
Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of N4-acetylsulfamethoxazole and its deuterated internal standard.[9] A triple quadrupole (QqQ) mass spectrometer operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode provides high sensitivity and selectivity.[5][6][9]
Typical MS Parameters:
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI), Positive Mode[9] |
| Gas Temperature | 350°C[9] |
| Nebulizer Pressure | Dependent on instrument manufacturer |
| Capillary Voltage | Dependent on instrument manufacturer |
| MRM Transitions | To be optimized for specific instrument |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial to remove interferences and concentrate the analyte of interest.[9] The choice of method depends on the sample matrix.
This is a rapid method for removing proteins from biological fluids.[9]
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 200 µL of a solution containing this compound in a protein-precipitating solvent (e.g., methanol or acetonitrile).[1]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[9]
-
Vortex briefly and inject into the LC-MS/MS system.
SPE is used for cleanup and concentration of analytes from complex aqueous matrices.[9][10]
-
Centrifuge the sample (e.g., 1-10 mL of urine or wastewater) to remove particulate matter.[9]
-
Spike the sample with the internal standard, this compound.
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1-2 mL of methanol followed by 1-2 mL of deionized water.[9]
-
Load the sample onto the SPE cartridge at a slow flow rate.[9]
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte and internal standard with a small volume of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.
Data Presentation
The following tables summarize typical quantitative data obtained using the described methods.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range | Correlation Coefficient (r²) | LOD (µg/L) | LOQ (µg/L) |
| Sulfamethoxazole | 0.8–100.0 µg L−1 | >0.999 | 0.25 | 0.80 |
| Trimethoprim | 0.5–100.0 µg L−1 | >0.999 | 0.15 | 0.50 |
Data for Sulfamethoxazole and Trimethoprim from a study on hospital effluent.[5]
Table 2: Recovery Data
| Matrix | Analyte | Recovery (%) |
| Seawater | Various Pharmaceuticals | 95-108 |
Recovery data for a multi-residue method in seawater.[11]
Visualizations
Caption: Metabolic pathway of Sulfamethoxazole.
Caption: General experimental workflow for quantification.
Caption: Logic of using an internal standard.
References
- 1. "High-pressure" liquid chromatography of sulfisoxazole and N4-acetylsulfisoxazole in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fate of the antibiotic sulfamethoxazole and its two major human metabolites in a water sediment test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (Acetylsulfamethoxazole-d4) | Bacterial | 1215530-54-3 | Invivochem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. journalofchemistry.org [journalofchemistry.org]
- 7. [Detection of sulfamethoxazol and N4-acetylsulfamethoxazol in biological fluids by resversed-phase high-pressure liquid chromatography (author's tarnsl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. benchchem.com [benchchem.com]
- 10. static.igem.org [static.igem.org]
- 11. vliz.be [vliz.be]
Application Notes and Protocols for the Sample Preparation of N4-Acetylsulfamethoxazole-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of N4-Acetylsulfamethoxazole-d4, a deuterated internal standard crucial for the accurate quantification of its non-deuterated counterpart, a major metabolite of the antibiotic sulfamethoxazole. The following sections offer comprehensive methodologies for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), complete with quantitative performance data and visual workflows. Given that deuterated standards exhibit nearly identical chemical behavior to their non-deuterated analogs during extraction, the provided protocols for sulfamethoxazole and its metabolites are directly applicable to this compound.
Introduction
N4-Acetylsulfamethoxazole is the primary metabolite of the widely used sulfonamide antibiotic, sulfamethoxazole. Accurate measurement of this metabolite is essential for pharmacokinetic and metabolism studies. This compound serves as an ideal internal standard in mass spectrometry-based bioanalytical methods to correct for analyte losses during sample preparation and instrumental analysis. The choice of sample preparation technique is critical for removing interfering matrix components and concentrating the analyte of interest. This document outlines two common and effective techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Quantitative Data Summary
The selection of a sample preparation method often depends on the sample matrix, desired recovery, and throughput. Below is a summary of quantitative data for the extraction of sulfamethoxazole and its metabolites from various matrices.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Reference |
| Matrix | Wastewater | Human Plasma & Urine | [1][2] |
| Recovery | 77.7% - 148.1% | Not explicitly stated for N4-acetylsulfamethoxazole, but the method was effective. | [1][2] |
| Limit of Quantification (LOQ) | <0.78 ng/L | Not explicitly stated | [1] |
| Precision (RSD) | <9.6% | Not explicitly stated | [1] |
Note: The wide range in SPE recovery can be attributed to the complexity and variability of the wastewater matrix. For cleaner matrices like plasma and urine, SPE is expected to yield more consistent and higher recoveries.
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for Wastewater Samples
This protocol is adapted from a method for the trace determination of sulfonamides and their acetylated metabolites in municipal wastewater[1].
Materials:
-
SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) or similar polymeric reversed-phase cartridges
-
Methanol (LC-MS grade)
-
Formic acid
-
Deionized water
-
Sample collection containers
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Collect wastewater samples in clean containers.
-
Filter the samples through a 0.45 µm filter to remove particulate matter.
-
Acidify the sample to pH 3-4 with formic acid.
-
Spike the sample with an appropriate concentration of this compound internal standard.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.
-
Equilibrate the cartridge with 5 mL of acidified deionized water (pH 3-4). Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove hydrophilic interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the analyte and internal standard with 5 mL of methanol.
-
Collect the eluate in a clean tube.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE) Protocol for Human Plasma and Urine
This protocol is based on a method for the determination of trimethoprim, sulfamethoxazole, and its N4-acetyl metabolite in human blood plasma and urine[2].
Materials:
-
Ethyl acetate
-
pH 6.8 buffer
-
Centrifuge tubes
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Pipette a known volume (e.g., 1 mL) of plasma or urine into a centrifuge tube.
-
Spike the sample with an appropriate concentration of this compound internal standard.
-
Add an equal volume of pH 6.8 buffer and vortex briefly.
-
-
Extraction:
-
Add a suitable volume of ethyl acetate (e.g., 5 mL) to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Solid-Phase Extraction (SPE) Workflow for this compound.
Caption: Liquid-Liquid Extraction (LLE) Workflow for this compound.
References
Application Notes and Protocols for N4-Acetylsulfamethoxazole-d4 in Food Safety Analysis
Introduction
N4-Acetylsulfamethoxazole-d4 is the deuterated form of N4-Acetylsulfamethoxazole, the primary metabolite of the widely used sulfonamide antibiotic, sulfamethoxazole.[1] Due to its structural similarity and distinct mass difference from the non-labeled compound, this compound serves as an ideal internal standard for the quantitative analysis of sulfamethoxazole and its metabolites in various food matrices. The use of a stable isotope-labeled internal standard is crucial for accurate quantification in complex matrices, as it compensates for matrix effects and variations in sample preparation and instrument response.
This document provides detailed application notes and protocols for the use of this compound in food safety analysis, specifically for the determination of sulfamethoxazole residues in food products of animal origin. The methodologies described are based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for the analysis of veterinary drug residues.[2][3][4]
Metabolic Pathway of Sulfamethoxazole
The primary metabolic pathway of sulfamethoxazole in animals involves the acetylation of the N4-amino group to form N4-Acetylsulfamethoxazole. This metabolite is then excreted. The use of this compound as an internal standard is based on the assumption that it will behave similarly to the analyte of interest throughout the analytical process.
Caption: Metabolic conversion of Sulfamethoxazole to N4-Acetylsulfamethoxazole.
Quantitative Data Summary
The following tables summarize the performance characteristics of LC-MS/MS methods for the analysis of sulfonamides in various food matrices. These values are indicative of the sensitivity and accuracy that can be achieved using the described protocols.
Table 1: Method Performance for Sulfonamide Analysis in Fish Muscle
| Analyte | Fortification Level (µg/kg) | Recovery (%) | Decision Limit (CCα) (µg/kg) | Detection Capability (CCβ) (µg/kg) |
| Sulfamethoxypyridazine | 5.0 | 75 - 94 | 1.62 - 2.53 | 2.01 - 3.13 |
| Sulfadoxine | 5.0 | 75 - 94 | 1.62 - 2.53 | 2.01 - 3.13 |
| Sulfadimidine | 5.0 | 75 - 94 | 1.62 - 2.53 | 2.01 - 3.13 |
| Sulfamerazine | 5.0 | 75 - 94 | 1.62 - 2.53 | 2.01 - 3.13 |
Data sourced from a study on the multi-residue determination of sulfonamides in fish tissues.[5]
Table 2: Method Performance for Sulfonamide Analysis in Instant Pastries
| Fortification Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) |
| 5 | 67.6 - 103.8 | 0.80 - 9.23 | 0.01 - 0.14 | 0.02 - 0.45 |
| 10 | 67.6 - 103.8 | 0.80 - 9.23 | 0.01 - 0.14 | 0.02 - 0.45 |
| 50 | 67.6 - 103.8 | 0.80 - 9.23 | 0.01 - 0.14 | 0.02 - 0.45 |
Data from a study on the determination of 24 sulfonamide antibiotics in instant pastries.[6]
Experimental Protocols
The following are detailed protocols for the extraction and analysis of sulfamethoxazole from various food matrices using this compound as an internal standard.
Protocol 1: Extraction from Fish Tissue
This protocol is adapted from a method for the multi-residue determination of sulfonamides in fish.[5]
1. Sample Preparation: a. Homogenize 1.0 g of fish muscle tissue in a 50 mL polypropylene centrifuge tube.[5] b. Spike the sample with an appropriate amount of this compound internal standard solution. c. Add 0.5 mL of 1% formic acid in water and 7.0 mL of acetonitrile.[5] d. Vortex the mixture for 30 seconds.[5] e. Shake the tube on a vertical shaker for 10 minutes.[5] f. Centrifuge at 4,000 rpm for 6 minutes.[5]
2. Extract Processing: a. Transfer the acetonitrile supernatant to a clean 15 mL glass tube.[5] b. Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.[5] c. Reconstitute the residue in 1.0 mL of a methanol and 0.01% formic acid aqueous solution (50:50, v/v).[5] d. Add 2 mL of n-hexane and vortex for defatting. e. Centrifuge at 11,000 rpm for 5 minutes.[5] f. Collect the bottom layer and filter through a 0.22-μm nylon filter into an autosampler vial for LC-MS/MS analysis.[5]
Caption: Workflow for sulfamethoxazole extraction from fish tissue.
Protocol 2: QuEChERS-based Extraction from Pastries
This protocol is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of sulfonamides from pastries.[6]
1. Sample Preparation: a. Weigh 1.00 g of ground pastry sample into a 50 mL centrifuge tube.[6] b. Spike with this compound internal standard. c. Add 2 mL of water and vortex for 30 seconds.[6] d. Add 10 mL of acetonitrile and vortex, then sonicate for 10 minutes.[6] e. Add 1.5 g of NaCl, vortex for 30 seconds.[6] f. Centrifuge at 8000 rpm for 5 minutes at 4°C.[6]
2. Extract Cleanup (Dispersive SPE): a. Transfer an aliquot of the supernatant to a microcentrifuge tube containing a suitable d-SPE sorbent (e.g., PSA and C18). b. Vortex for 1 minute. c. Centrifuge at high speed for 5 minutes. d. Collect the supernatant and filter through a 0.22-μm filter into an autosampler vial for LC-MS/MS analysis.
Caption: QuEChERS workflow for pastry sample preparation.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters for the analysis of sulfamethoxazole. These should be optimized for the specific instrument being used.
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 mm x 100 mm, 1.8 µm).[2][6]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is increased over the course of the run to elute the analytes.[2][6]
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Sulfamethoxazole: Precursor ion (Q1) m/z 254.1 -> Product ions (Q3) m/z 156.1, 108.1
-
N4-Acetylsulfamethoxazole: Precursor ion (Q1) m/z 296.1 -> Product ions (Q3) m/z 198.1, 108.1
-
This compound: Precursor ion (Q1) m/z 300.1 -> Product ions (Q3) m/z 202.1, 112.1
-
-
Source Parameters: Gas temperature, gas flow, nebulizer pressure, and capillary voltage should be optimized for maximum sensitivity.[4]
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the quantitative analysis of sulfamethoxazole residues in a variety of food matrices. The detailed protocols and performance data presented in these application notes offer a comprehensive guide for researchers, scientists, and professionals in the field of food safety and drug development to implement accurate and sensitive analytical methods for monitoring sulfonamide levels in the food supply.
References
- 1. This compound (Acetylsulfamethoxazole-d4) | Bacterial | 1215530-54-3 | Invivochem [invivochem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. journalofchemistry.org [journalofchemistry.org]
- 5. jfda-online.com [jfda-online.com]
- 6. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Sulfamethoxazole and its Metabolites using N4-Acetylsulfamethoxazole-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfamethoxazole (SMX) is a widely used sulfonamide antibiotic. Understanding its metabolic fate is crucial for efficacy and safety assessment in drug development and clinical monitoring. The primary metabolic pathway for SMX involves N-acetylation to form N4-Acetylsulfamethoxazole, a reaction catalyzed by N-acetyltransferase (NAT) enzymes. Another significant pathway is oxidation via Cytochrome P450 enzymes, particularly CYP2C9.[1][2] Accurate quantification of SMX and its metabolites is essential for pharmacokinetic and toxicological studies. This application note provides a detailed protocol for the simultaneous quantification of sulfamethoxazole and its major metabolite, N4-Acetylsulfamethoxazole, in biological matrices using a stable isotope-labeled internal standard, N4-Acetylsulfamethoxazole-d4, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard that is structurally identical to the analyte of interest ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
Metabolic Pathway of Sulfamethoxazole
Sulfamethoxazole undergoes several metabolic transformations in the body. The two primary routes are N-acetylation and oxidation. The resulting metabolites are generally more water-soluble and are excreted in the urine.
References
Application Notes and Protocols for the Quantification of N4-Acetylsulfamethoxazole using N4-Acetylsulfamethoxazole-d4 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-Acetylsulfamethoxazole is the primary metabolite of the widely used sulfonamide antibiotic, sulfamethoxazole. Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. The use of a stable isotope-labeled internal standard, such as N4-Acetylsulfamethoxazole-d4, is the gold standard for quantitative analysis by mass spectrometry. The co-elution of the deuterated internal standard with the analyte of interest allows for the correction of variability in sample preparation and matrix effects, leading to highly accurate and precise results.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard for the quantification of N4-Acetylsulfamethoxazole in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Sulfamethoxazole
Sulfamethoxazole undergoes metabolism in the liver, primarily through N-acetylation to form N4-Acetylsulfamethoxazole. This reaction is catalyzed by the N-acetyltransferase 2 (NAT2) enzyme. Other minor metabolic pathways include oxidation and glucuronidation.
Experimental Workflow for Sample Analysis
The general workflow for the quantification of N4-Acetylsulfamethoxazole using this compound as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for LC-MS/MS methods for the analysis of sulfamethoxazole and its metabolites. While specific data for an assay solely focused on N4-Acetylsulfamethoxazole using its deuterated internal standard is not consolidated in a single source, the provided data from analogous assays demonstrate the expected performance.
Table 1: Linearity and Sensitivity
| Analyte | Matrix | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| N4-Acetylsulfamethoxazole | Plasma | 10 - 5000 | 10 | > 0.99 |
| Sulfamethoxazole | Plasma | 5 - 2000 | 5 | > 0.995 |
| Sulfamethoxazole | Water | 0.5 - 100 µg/L | 0.5 µg/L | > 0.998 |
Table 2: Accuracy and Precision
| Analyte | Matrix | QC Level | Accuracy (% Bias) | Precision (% RSD) |
| N4-Acetylsulfamethoxazole | Plasma | Low | ± 15% | < 15% |
| Mid | ± 15% | < 15% | ||
| High | ± 15% | < 15% | ||
| Sulfamethoxazole | Plasma | Low | -2.5 to 8.7% | < 10% |
| Mid | -1.8 to 5.4% | < 8% | ||
| High | -3.1 to 6.2% | < 7% |
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
a. Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of N4-Acetylsulfamethoxazole and this compound reference standards into separate volumetric flasks.
-
Dissolve in a suitable solvent (e.g., methanol) to a final volume of 10 mL to obtain 1 mg/mL stock solutions. Store at -20°C.
b. Working Solutions:
-
Prepare intermediate working solutions of N4-Acetylsulfamethoxazole by serial dilution of the stock solution with methanol or a suitable solvent to create a range of concentrations for spiking calibration standards and quality control (QC) samples.
-
Prepare a working solution of this compound (e.g., 1 µg/mL) by diluting the stock solution with the same solvent.
c. Calibration Standards:
-
Prepare a series of calibration standards by spiking blank biological matrix (e.g., plasma, urine) with the appropriate N4-Acetylsulfamethoxazole working solutions to achieve final concentrations covering the desired linear range (e.g., 10, 50, 100, 500, 1000, 2500, 5000 ng/mL).
-
A fixed volume of the this compound working solution should be added to each calibration standard to achieve a constant final concentration (e.g., 100 ng/mL).
d. Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range by spiking blank biological matrix with N4-Acetylsulfamethoxazole from a separate stock solution than that used for the calibration standards.
-
Add the this compound internal standard at the same concentration as in the calibration standards.
Sample Preparation
a. Protein Precipitation (for Plasma/Serum Samples):
-
To 100 µL of plasma/serum sample (calibration standard, QC, or unknown), add 10 µL of the this compound working solution.
-
Add 300 µL of cold acetonitrile (or other suitable organic solvent) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
b. Solid-Phase Extraction (SPE) (for Urine or Complex Matrices):
-
Condition a suitable SPE cartridge (e.g., mixed-mode cation exchange or reversed-phase) with methanol followed by water.
-
To 1 mL of urine sample, add the this compound working solution.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol with 2% formic acid).
-
Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.
LC-MS/MS Method
a. Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
b. Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | N4-Acetylsulfamethoxazole: m/z 296.1 → 199.1 (Quantifier), 296.1 → 108.1 (Qualifier) |
| This compound: m/z 300.1 → 203.1 (Quantifier) | |
| Collision Energy | Optimize for specific instrument |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
Note: The exact MRM transitions and collision energies should be optimized for the specific mass spectrometer being used.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of N4-Acetylsulfamethoxazole in various biological matrices. The detailed protocols and application notes presented here offer a solid foundation for researchers, scientists, and drug development professionals to establish and validate a highly accurate and precise LC-MS/MS assay. Adherence to these guidelines will ensure high-quality data for critical research and development applications.
Troubleshooting & Optimization
Technical Support Center: Chromatography Troubleshooting for N4-Acetylsulfamethoxazole-d4
Welcome to the technical support center for troubleshooting chromatographic issues related to N4-Acetylsulfamethoxazole-d4. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common peak shape problems encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the ideal peak shape in chromatography?
An ideal chromatographic peak should be symmetrical and have a Gaussian shape. Symmetrical peaks are crucial for accurate quantification and resolution between different components in a sample. Deviations from this ideal shape, such as peak tailing, fronting, or splitting, can indicate underlying issues with the analytical method or the HPLC system.
Q2: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing sulfonamides like this compound. The most frequent cause is secondary interactions between the basic functional groups on the analyte and acidic residual silanol groups on the silica-based stationary phase of the column.[1][2][3][4][5] Other potential causes include column overload, degradation of the column, or issues with the mobile phase.[1][2]
Q3: What causes my this compound peak to show fronting?
Peak fronting, characterized by a broader first half of the peak, can occur for several reasons.[6] The most common causes are column overloading (injecting too much sample), or dissolving the sample in a solvent that is significantly stronger than the mobile phase.[1][6][7] Other possibilities include poor sample solubility, column collapse, or variations in pH between the sample solvent and the mobile phase.[6][7]
Q4: I am observing split peaks for this compound. What could be the problem?
Split peaks can arise from a few key issues. A common cause is a partially blocked inlet frit of the column, which distorts the sample band as it enters the column.[8] Another possibility is the formation of a void or channel in the column's packing material.[1][9] Injecting the sample in a solvent that is too strong can also sometimes lead to peak splitting.[1]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is a prevalent issue in the analysis of sulfonamides. The following guide will help you diagnose and resolve this problem.
Caption: A logical workflow for diagnosing and resolving peak tailing.
| Condition | Tailing Factor (As) | Resolution (Rs) with Adjacent Peak |
| Initial Tailing Peak | 2.1 | 1.3 |
| After Reducing Sample Concentration by 50% | 1.4 | 1.8 |
| After Lowering Mobile Phase pH to 2.8 | 1.2 | 2.1 |
| Using a New End-Capped Column | 1.1 | 2.3 |
-
Prepare the current mobile phase: Note the composition and pH of your existing mobile phase.
-
Prepare an acidic mobile phase: Prepare a new mobile phase with a lower pH, ideally below 3.0, to protonate the residual silanol groups and minimize secondary interactions.[1][2] For example, if your mobile phase is 50:50 acetonitrile:water, add 0.1% formic acid to the aqueous portion.
-
Equilibrate the column: Flush the column with the new acidic mobile phase for at least 10-15 column volumes.
-
Inject the sample: Inject your this compound standard and observe the peak shape.
-
(Optional) Add a competing base: If tailing persists, consider adding a competing base like triethylamine (TEA) to the mobile phase at a concentration of 10-25 mM.[1][5] This will compete with the analyte for interaction with the active sites on the stationary phase.
Issue 2: Peak Fronting
Peak fronting can significantly impact the accuracy of peak integration. Use the following guide to troubleshoot this issue.
Caption: A systematic approach to troubleshooting peak fronting.
| Sample Solvent | Asymmetry Factor (As) | Peak Width (at 50% height) |
| 100% Acetonitrile (Stronger than Mobile Phase) | 0.7 | 0.25 min |
| Mobile Phase (50:50 ACN:Water) | 1.0 | 0.15 min |
| 20% Acetonitrile in Water (Weaker) | 1.1 | 0.14 min |
-
Identify current sample solvent: Note the composition of the solvent used to dissolve your this compound standard.
-
Prepare a new sample solution: Dissolve a fresh portion of your standard in the initial mobile phase of your gradient method, or the mobile phase itself if running an isocratic method.[1]
-
Inject the new sample: Analyze the newly prepared sample and compare the peak shape to the previous injection. The peak should be noticeably more symmetrical.
-
If solubility is an issue: If the analyte is not soluble in the mobile phase, use the weakest solvent possible that still provides good solubility and inject the smallest volume feasible.
Issue 3: Split Peaks
Split peaks can be particularly problematic for accurate quantification. Follow these steps to resolve them.
Caption: A decision tree for troubleshooting split peaks.
-
Disconnect the column: Carefully disconnect the column from the detector end.
-
Reverse the column: Connect the original outlet of the column to the pump outlet.
-
Flush to waste: Direct the column outlet to a waste beaker, not the detector.
-
Flush with a strong solvent: Flush the column with a strong, compatible solvent (e.g., 100% acetonitrile or methanol for a reverse-phase column) at a low flow rate (e.g., 0.2-0.5 mL/min) for 20-30 minutes.[2]
-
Re-install correctly: Disconnect the column and reinstall it in the correct flow direction.
-
Equilibrate and test: Equilibrate the column with your mobile phase and inject a standard to check if the split peak issue has been resolved. To prevent future blockages, always filter your samples and mobile phases, and consider using a guard column.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 7. chemtech-us.com [chemtech-us.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mass Spectrometry Signal for N4-Acetylsulfamethoxazole-d4
Welcome to the technical support center for the analysis of N4-Acetylsulfamethoxazole-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance mass spectrometry signal and ensure data quality.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion ([M+H]⁺) for this compound?
A1: The exact mass of this compound is 299.0878 g/mol . Therefore, in positive ion electrospray ionization (ESI+), the expected precursor ion ([M+H]⁺) is m/z 300.1.
Q2: What are the recommended MRM transitions and optimized parameters for this compound?
A2: Based on methods for analyzing sulfonamide metabolites, two primary MRM (Multiple Reaction Monitoring) transitions are recommended for robust quantification and confirmation. The specific cone voltage and collision energy are crucial for achieving optimal sensitivity.
| Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Purpose |
| 300.1 | 193.1 | 20 | 14 | Quantifier |
| 300.1 | 133.1 | 20 | 28 | Qualifier |
Q3: What are typical starting conditions for the LC-MS/MS system?
A3: For general guidance, typical starting parameters for an LC-MS/MS system for the analysis of sulfonamides are provided below. These should be optimized for your specific instrumentation.
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.8 kV |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 1000 L/h |
| Cone Gas Flow | 100 L/h |
| Nebulizing Gas | Nitrogen |
| Collision Gas | Argon |
Troubleshooting Guides
This section addresses common issues encountered during the mass spectrometry analysis of this compound.
Issue 1: Low or No Signal for this compound
A weak or absent signal can be frustrating. Follow this workflow to diagnose and resolve the issue.
Troubleshooting workflow for low or no signal.
Detailed Steps:
-
Verify Instrument Performance: Ensure your mass spectrometer is properly tuned and calibrated. Check for any leaks in the LC and MS systems, as this can lead to a significant loss in sensitivity.[1]
-
Check Standard Integrity: Prepare a fresh working solution of this compound to rule out degradation or incorrect concentration of your standard. Verify that the standard has been stored correctly.
-
Direct Infusion Analysis: To isolate the problem, infuse the standard solution directly into the mass spectrometer. This will help determine if the issue lies with the LC system or the mass spectrometer itself.
-
Optimize Source Conditions: Systematically adjust the ion source parameters, such as spray voltage, gas temperatures (desolvation and cone), and gas flow rates, to maximize the signal for your specific compound.
-
Review Sample Preparation: Inadequate sample extraction or the presence of co-eluting matrix components can suppress the signal.[2] Consider if a more rigorous sample cleanup method, such as solid-phase extraction (SPE), is needed.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor chromatography can affect the accuracy and precision of your results.
Troubleshooting workflow for poor peak shape.
Detailed Steps:
-
Inspect LC Column: Column contamination or a void at the head of the column can lead to peak splitting and tailing. Try reverse flushing the column or, if the problem persists, replace the column.
-
Evaluate Mobile Phase: Ensure the mobile phase composition and pH are correct. Preparing a fresh batch of mobile phase can often resolve issues related to solvent degradation or contamination.
-
Check Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak fronting or splitting. Reconstitute your sample in a solvent that is similar in composition to the initial mobile phase.
Issue 3: High Background Noise
High background noise can obscure your analyte signal and lead to poor signal-to-noise ratios.
Troubleshooting workflow for high background noise.
Detailed Steps:
-
Check Solvents and Additives: Always use high-purity, LC-MS grade solvents and additives. Contaminants in your mobile phase can lead to high background noise.
-
Clean Ion Source: A dirty ion source is a common cause of high background. Follow the manufacturer's instructions to clean the ion source components.
-
Verify Gas Purity: Ensure that the nitrogen and argon gases used are of high purity. Leaks in the gas lines can also introduce contaminants.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is suitable for the extraction of this compound from aqueous matrices like wastewater or river water.[3]
-
Sample pH Adjustment: Adjust the sample pH to a range of 4 to 7 using diluted HCl.[3]
-
SPE Cartridge Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 500 mg, 6 mL) with 6 mL of methanol, followed by 6 mL of water.[3]
-
Sample Loading: Load the pH-adjusted sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[3]
-
Cartridge Washing: Wash the cartridge with 6 mL of water to remove polar interferences.[3]
-
Elution: Elute the analyte from the cartridge with 8 mL of methanol.[3]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.[3]
Protocol 2: Direct Infusion for MS Parameter Optimization
This protocol is for optimizing the cone voltage and collision energy for this compound.
-
Prepare Standard Solution: Prepare a 1 µg/mL solution of this compound in a solvent mixture similar to your mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min) using a syringe pump.
-
Cone Voltage Optimization: While monitoring the precursor ion (m/z 300.1), ramp the cone voltage over a range (e.g., 10-60 V) and identify the voltage that provides the maximum signal intensity.
-
Collision Energy Optimization: Set the cone voltage to the optimized value. Select the precursor ion (m/z 300.1) and monitor the intensity of the product ions (m/z 193.1 and 133.1) while ramping the collision energy (e.g., 5-40 eV). The optimal collision energy will be the value that gives the highest intensity for each product ion.
References
Technical Support Center: Overcoming Matrix Effects with N4-Acetylsulfamethoxazole-d4
This technical support center is designed for researchers, scientists, and drug development professionals utilizing N4-Acetylsulfamethoxazole-d4 as an internal standard to mitigate matrix effects in the LC-MS/MS analysis of sulfamethoxazole and its primary metabolite, N4-Acetylsulfamethoxazole.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental process.
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting) for Analyte and/or Internal Standard
-
Question: My chromatogram shows poor peak shapes for sulfamethoxazole, N4-Acetylsulfamethoxazole, and/or this compound. What could be the cause and how can I fix it?
-
Answer: Poor peak shape can arise from several factors related to the sample, chromatography, or the analytical column itself.
-
Sample Injection Solvent: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: Ensure your final sample solvent is of similar or weaker strength than the starting mobile phase conditions.
-
-
Column Contamination: Buildup of matrix components on the column can lead to peak tailing and broadening.
-
Solution: Implement a robust column washing procedure between injections. If the problem persists, consider using a guard column or a more rigorous sample cleanup method like Solid-Phase Extraction (SPE).
-
-
Column Degradation: Operating at a high pH (above 7) can cause silica-based columns to degrade, leading to peak splitting.
-
Solution: Verify the pH of your mobile phase. If a high pH is necessary, switch to a pH-stable column.
-
-
Extra-Column Volume: Excessive tubing length or poorly made connections can contribute to peak broadening.
-
Solution: Minimize the length and diameter of tubing between the injector, column, and mass spectrometer. Ensure all fittings are properly tightened.
-
-
Issue 2: Inconsistent or Low Internal Standard (this compound) Response
-
Question: The peak area of my this compound internal standard is highly variable across my sample set, or significantly lower than in my standards. Why is this happening?
-
Answer: Variability in the internal standard response is a critical issue that can compromise the accuracy of your results.
-
Inconsistent Sample Preparation: Inconsistent extraction recovery of the internal standard can lead to variable responses.
-
Solution: Ensure precise and consistent execution of the sample preparation protocol for all samples and standards. This includes accurate pipetting and consistent vortexing times.
-
-
Matrix Effects: Even with a stable isotope-labeled internal standard, severe matrix effects can cause a general loss of signal.
-
Solution: Optimize the sample cleanup procedure to remove more of the interfering matrix components. Techniques like Solid-Phase Extraction (SPE) are generally more effective than protein precipitation.[1]
-
-
Internal Standard Stability: Degradation of the internal standard in the sample or on the autosampler can lead to a decreasing response over time.
-
Solution: Investigate the stability of this compound under your specific sample storage and analysis conditions.
-
-
Issue 3: Method Fails Validation for Matrix Effect with Different Biological Matrix Lots
-
Question: My analytical method for sulfamethoxazole using this compound works well with one lot of plasma, but fails accuracy and precision criteria when I test it with different lots. What should I do?
-
Answer: This indicates that your method is susceptible to inter-subject or inter-lot variability in the matrix composition.[2]
-
Source of Variability: The degree of ion suppression or enhancement can vary significantly between different sources of biological matrix.[2]
-
Solution: Perform a quantitative matrix effect assessment using at least six different lots of the biological matrix. This will help you understand the extent of the variability.
-
-
Insufficient Sample Cleanup: A more robust sample preparation method is likely needed to remove the variable interfering components present in different lots.[2]
-
Solution: Transition from a simple protein precipitation method to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).
-
-
Chromatographic Co-elution: Interfering peaks that are present in some matrix lots but not others may be co-eluting with your analyte or internal standard.
-
Solution: Adjust your chromatographic gradient to achieve better separation of the analyte and internal standard from the matrix interferences.
-
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in LC-MS/MS bioanalysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[3] In bioanalysis, these interfering components are endogenous substances from the biological matrix, such as phospholipids, salts, and metabolites.[4]
Q2: How does this compound help in overcoming matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard for N4-Acetylsulfamethoxazole and can also be used for the parent drug, sulfamethoxazole. Ideally, a SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[3][5] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: Can I use this compound as an internal standard for sulfamethoxazole analysis?
A3: Yes, while this compound is the direct analog for the metabolite, it can be used as an internal standard for sulfamethoxazole. However, it is crucial to validate that both compounds have very similar retention times and experience the same degree of matrix effect. A slight difference in retention time due to the deuterium labeling (isotopic effect) could lead to differential ion suppression, so this must be carefully evaluated during method development.[3][5]
Q4: How do I quantitatively assess the matrix effect in my assay?
A4: The most common method for quantitatively assessing matrix effects is the post-extraction spike method.[5] This involves comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution (e.g., mobile phase).
Q5: What are the key considerations when preparing my samples to minimize matrix effects?
A5: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently extracting your analyte and internal standard.
-
Protein Precipitation (PPT): This is a simple and fast method but may not provide the cleanest extracts.
-
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT by partitioning the analytes into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing interfering components and providing the cleanest extracts.[1]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor (Post-Extraction Addition)
Objective: To quantitatively determine the extent of ion suppression or enhancement for sulfamethoxazole and N4-Acetylsulfamethoxazole.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): In a clean tube, spike the analytes (sulfamethoxazole and N4-Acetylsulfamethoxazole) and the internal standard (this compound) into the final reconstitution solvent at low and high quality control (QC) concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma) using your validated sample preparation method. After the final evaporation step, spike the analytes and the internal standard into the extracted matrix at the same low and high QC concentrations as in Set A.
-
Set C (Pre-Extraction Spike): Spike the analytes and internal standard into the biological matrix before the extraction process.
-
-
Analyze the Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
An IS-Normalized MF close to 1 indicates that the internal standard is effectively compensating for the matrix effect.
-
Protocol 2: Sample Preparation using Protein Precipitation
Objective: A quick and simple method for extracting sulfamethoxazole and its metabolite from plasma.
Procedure:
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the working internal standard solution (this compound in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Data Presentation
Table 1: Representative LC-MS/MS Parameters for Sulfamethoxazole and N4-Acetylsulfamethoxazole Analysis
| Parameter | Setting |
| LC Column | C18 reverse-phase, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Sulfamethoxazole: m/z 254 -> 156 |
| N4-Acetylsulfamethoxazole: m/z 296 -> 198 | |
| This compound: m/z 300 -> 202 |
Table 2: Expected Performance Characteristics of the Method
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra- and Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Factor (IS-Normalized) | 0.95 - 1.05 |
Visualizations
Caption: Workflow for sample preparation using protein precipitation.
Caption: Logic of using an internal standard to correct for matrix effects.
References
N4-Acetylsulfamethoxazole-d4 solubility issues in mobile phase
Welcome to the technical support center for N4-Acetylsulfamethoxazole-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in mobile phases during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound in my aqueous mobile phase. What is the primary cause and how can I resolve this?
A1: Precipitation of this compound in aqueous mobile phases is a common issue primarily driven by the pH of the solution. Like other sulfonamides, this compound is an acidic compound and its solubility is highly pH-dependent.[1] At a pH below its pKa, the compound exists predominantly in its less soluble, neutral form. To resolve this, increasing the pH of the mobile phase to be at least 1-2 units above the pKa will promote the formation of the more soluble ionized form.[1] For structurally similar sulfonamides like sulfamethoxazole, the pKa is around 5.7, suggesting a mobile phase pH of 7.4 or higher could significantly improve solubility.[1]
Q2: My compound has dissolved in the organic solvent, but precipitates when I mix it with the aqueous portion of the mobile phase. What should I do?
A2: This phenomenon, known as "salting out," can occur when a compound that is highly soluble in an organic solvent is introduced into an aqueous phase where its solubility is much lower.[2] Here are a few troubleshooting steps:
-
Decrease the Stock Solution Concentration: The concentration of your stock solution in the organic solvent may be too high, leading to supersaturation and precipitation upon dilution into the aqueous phase.[1] Try preparing a more dilute stock solution.
-
Modify the Mobile Phase Composition: Gradually increase the proportion of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the overall solvating power of the mobile phase for your analyte.
-
Employ a Gradient Elution: Start with a higher percentage of the organic solvent in your mobile phase and gradually decrease it over the course of the analytical run. This can help keep the compound dissolved during injection and initial separation.
Q3: What are some recommended starting mobile phases for the analysis of this compound?
A3: Based on established methods for N4-Acetylsulfamethoxazole and related compounds, here are two recommended starting mobile phases:
-
Acetonitrile-based: A mixture of acetonitrile, water, and an acidifier like phosphoric acid is a common mobile phase for the analysis of N-Acetyl sulfamethoxazole. For mass spectrometry applications, a volatile acid like formic acid should be used instead of phosphoric acid.[2]
-
Methanol-based: A mobile phase consisting of a mixture of methanol and a sodium acetate buffer (e.g., 0.01 mol/L, pH 4.7) has been successfully used for the analysis of related sulfonamides.[3]
The optimal mobile phase composition will depend on your specific column and analytical requirements. It is always recommended to perform a scouting run with different solvent ratios to achieve the best separation and peak shape.
Q4: Can I use co-solvents to improve the solubility of this compound in my sample diluent?
A4: Yes, using a water-miscible organic co-solvent is a highly effective strategy. Dimethyl sulfoxide (DMSO) and ethanol are commonly used for this purpose.[1] The recommended procedure is to first dissolve the this compound in a small amount of the co-solvent to create a concentrated stock solution, which can then be diluted into your aqueous buffer or mobile phase.[1]
Quantitative Data Summary
| Sulfonamide | Solvent System | Temperature (°C) | Maximum Solubility (Mole Fraction) | Reference |
| Sulfamethazine | Acetonitrile + Methanol | 45 | Achieved in a 0.40 weight fraction of acetonitrile | [4][5] |
| Sulfamethazine | Acetonitrile + Water | Not Specified | Maximum solubility in a 0.90 weight fraction of acetonitrile | [4] |
| Sulfamerazine | Acetonitrile + Ethanol | 45 | Maximum solubility in pure acetonitrile | [6] |
| Sulfamerazine | Acetonitrile + Methanol | Not Specified | Maximum solubility in pure acetonitrile | |
| Sulfamerazine | Acetonitrile + 1-Propanol | Not Specified | Maximum solubility in pure acetonitrile |
Experimental Protocols
Protocol 1: General Solubility Assessment
This protocol provides a basic method for visually assessing the solubility of this compound in different solvents.
Materials:
-
This compound powder
-
Selection of polar and non-polar HPLC grade solvents (e.g., water, acetonitrile, methanol, isopropanol)
-
Vortex mixer
-
Small, clear glass vials
Procedure:
-
Weigh a small, constant amount of this compound (e.g., 1 mg) into separate vials.
-
Add a defined volume of a single solvent (e.g., 1 mL) to each vial.
-
Vortex each vial vigorously for 1-2 minutes.
-
Visually inspect each vial for undissolved particles. A clear solution indicates that the compound has dissolved.
-
Document the solubility (e.g., soluble, partially soluble, insoluble) for each solvent.
Protocol 2: Determining Solubility by HPLC
This protocol outlines a method to quantify the solubility of this compound in a specific solvent or mobile phase mixture.
Materials:
-
This compound powder
-
Chosen solvent or mobile phase mixture
-
Magnetic stirrer and stir bar
-
Volumetric flasks
-
Syringe filters (0.45 µm or smaller)
-
Calibrated HPLC system with a suitable column and detector
Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound (e.g., 10 mg) into a volumetric flask (e.g., 10 mL).
-
Add the desired solvent or mobile phase mixture to the flask.
-
Stir the mixture vigorously using a magnetic stirrer for a set period (e.g., 24 hours) at a controlled temperature (e.g., 25°C) to ensure equilibrium is reached.[1]
-
-
Sample Filtration:
-
Allow the solution to settle.
-
Carefully filter the supernatant through a syringe filter (0.45 µm or finer) to remove any undissolved particles before injection into the HPLC system.[1]
-
-
Preparation of a Standard Solution:
-
Accurately weigh a known amount of this compound (e.g., 1 mg) and dissolve it in a suitable solvent in which it is freely soluble to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
HPLC Analysis:
-
Inject the filtered saturated solution and the calibration standards onto the HPLC system.
-
Use an established or developed HPLC method for the analysis.
-
-
Calculation of Solubility:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of the saturated solution from the calibration curve. This concentration represents the solubility of this compound in the tested solvent or mobile phase mixture.
-
Visualizations
Caption: Troubleshooting workflow for addressing precipitation issues.
Caption: Relationship between pH and the solubility of this compound.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Separation of N-Acetyl sulfamethoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. "High-pressure" liquid chromatography of sulfisoxazole and N4-acetylsulfisoxazole in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K: Measurement, Dissolution Thermodynamics, Preferential Solvation, and Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Solubility of Sulfamerazine in Acetonitrile + Ethanol Cosolvent Mixtures: Thermodynamics and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Recovery of N4-Acetylsulfamethoxazole-d4
Welcome to the technical support center for the analysis of N4-Acetylsulfamethoxazole-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the extraction and quantification of this compound from complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low recovery of this compound?
A1: Low recovery of this compound is often attributed to several factors:
-
Suboptimal Extraction Method: The chosen extraction technique (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction) may not be suitable for the specific matrix, leading to incomplete extraction of the analyte.
-
Matrix Effects: Co-extracted endogenous components from complex matrices like plasma, urine, or tissue can interfere with the ionization of this compound in the mass spectrometer, causing ion suppression and a lower-than-expected signal.
-
Improper pH: The pH of the sample and extraction solvents plays a crucial role in the ionization state of this compound, affecting its solubility and partitioning behavior during extraction.
-
Analyte Degradation: this compound may be susceptible to degradation under certain pH, temperature, or light conditions.
-
Incomplete Elution: During Solid-Phase Extraction (SPE), the elution solvent may not be strong enough to completely desorb the analyte from the sorbent.
Q2: How can I minimize matrix effects when analyzing this compound by LC-MS/MS?
A2: Minimizing matrix effects is critical for accurate quantification. Here are some strategies:
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as Solid-Phase Extraction (SPE), to remove interfering matrix components.
-
Optimize Chromatography: Adjusting the liquid chromatography (LC) gradient can help separate this compound from co-eluting matrix components.
-
Use a Different Ionization Source: If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less prone to matrix effects for certain compounds.
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components relative to the analyte.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is as similar as possible to the samples to compensate for consistent matrix effects.
Q3: What is the recommended internal standard for the quantification of N4-Acetylsulfamethoxazole?
A3: The deuterated form, this compound, is the ideal internal standard for the quantification of N4-Acetylsulfamethoxazole. As a stable isotope-labeled internal standard, it has nearly identical chemical and physical properties to the unlabeled analyte, meaning it will behave similarly during sample preparation and analysis. This helps to accurately correct for variations in extraction recovery and matrix effects.
Troubleshooting Guides
Problem: Low Recovery of this compound
This guide will help you troubleshoot and improve low recovery rates in your experiments.
Initial Assessment Workflow
Caption: Workflow for troubleshooting low recovery of this compound.
| Potential Cause | Troubleshooting Steps |
| Solid-Phase Extraction (SPE) Issues | 1. Check Sorbent Choice: Ensure the sorbent chemistry (e.g., C18, mixed-mode) is appropriate for the polarity of this compound. 2. Optimize Conditioning/Equilibration: Inadequate wetting of the sorbent can lead to poor retention. Ensure proper solvent volumes and types are used. 3. Evaluate Sample Loading: A flow rate that is too high can result in breakthrough. Consider reducing the flow rate. Ensure the sample pH is optimal for retention. 4. Improve Washing Steps: An overly strong wash solvent can prematurely elute the analyte. Conversely, a weak wash may not remove all interferences. Test different solvent compositions. 5. Enhance Elution: The elution solvent may be too weak. Try a stronger solvent or increase the volume. Soaking the sorbent in the elution solvent for a few minutes can also improve recovery. |
| Liquid-Liquid Extraction (LLE) Issues | 1. Verify Solvent Selection: The extraction solvent should have a high affinity for this compound and be immiscible with the sample matrix. 2. Adjust pH: The pH of the aqueous phase should be adjusted to ensure this compound is in its neutral form to facilitate partitioning into the organic solvent.[1] 3. Optimize Extraction Volume & Repetitions: A single extraction may be insufficient. Perform multiple extractions with smaller volumes of fresh solvent. 4. Address Emulsion Formation: Emulsions can trap the analyte. Try centrifugation, adding salt, or heating/cooling to break the emulsion. |
| Protein Precipitation (PP) Issues | 1. Check Solvent-to-Sample Ratio: A common starting point is a 3:1 ratio of precipitation solvent (e.g., acetonitrile, methanol) to sample. This may need optimization. 2. Ensure Thorough Mixing: Vortex the sample and solvent mixture vigorously to ensure complete protein precipitation. 3. Optimize Incubation Time and Temperature: Precipitating at a low temperature (e.g., -20°C) can improve the removal of proteins. 4. Consider Analyte Co-precipitation: The analyte may be trapped in the precipitated protein pellet. After centrifugation, consider resuspending the pellet in a small amount of solvent and re-centrifuging to recover any trapped analyte. |
| LC-MS/MS System Issues | 1. Investigate Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound. Dilute the sample or improve the chromatographic separation. 2. Check for Contamination: Carryover from previous injections can affect quantification. Inject a blank after a high concentration sample to check for carryover. 3. Verify Instrument Parameters: Ensure that the mass spectrometer is properly tuned and that the correct precursor and product ions are being monitored. |
Problem: High Signal Variability (Poor Precision)
This guide addresses issues with inconsistent results across replicate injections.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting high signal variability.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Standardize Procedures: Ensure all samples are treated identically. Use calibrated pipettes and vortex/shake all samples for the same duration and at the same speed. 2. Automate Where Possible: Automated liquid handlers and sample preparation systems can significantly improve precision. 3. Internal Standard Addition: Add the internal standard early in the sample preparation process to account for variability in extraction steps. |
| LC System Instability | 1. Check for Leaks: Inspect all fittings and connections for any signs of leakage, which can cause pressure fluctuations and inconsistent flow rates. 2. Prime the Pumps: Air bubbles in the pump heads can lead to flow rate inaccuracies. Purge the pumps with an appropriate solvent. 3. Autosampler Issues: Ensure the autosampler is drawing and injecting the correct volume consistently. Check for clogs in the needle or sample loop. |
| MS Detector Fluctuations | 1. Unstable Ion Source Spray: Visually inspect the ESI spray if possible. An inconsistent spray can lead to a fluctuating signal. Clean the ion source if necessary. 2. Source Contamination: A dirty ion source can cause erratic signal. Follow the manufacturer's instructions for cleaning the source components. 3. Detector Fatigue: Over time, the detector's response can decrease. If the instrument has been in heavy use, a detector replacement may be necessary. |
Data Presentation
Table 1: Comparison of Extraction Methods for Sulfonamides from Complex Matrices
| Extraction Method | Matrix | Analyte | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
| Protein Precipitation (Acetonitrile) | Human Plasma | Trimethoprim & Sulfamethoxazole | 80.4 - 82.6 | < 15 | [2][3] |
| Solid-Phase Extraction (SPE) | Human Plasma | Trimethoprim & Sulfamethoxazole | > 80 | < 15 | [2] |
| Magnetic Solid-Phase Extraction (MSPE) | Swine Tissue | Acetylsulfamethoxazole | 73.9 - 94.8 | 2.4 - 10.7 | [4] |
| Ultrasound-Assisted Extraction | Liver, Muscle, Kidney | Sulfonamides & Metabolites | Not specified | Not specified | [5] |
| Pressurized Liquid Extraction | Liver, Muscle, Kidney | Sulfonamides & Metabolites | Not specified | Not specified | [5] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Water Samples
This protocol is a general guideline and may require optimization for specific water matrices.
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through a C18 SPE cartridge.
-
Follow with 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Adjust the pH of the water sample to approximately 4-5.
-
Load the sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove salts and polar interferences.
-
Dry the cartridge under vacuum or nitrogen for 10-20 minutes.
-
-
Elution:
-
Elute the this compound from the cartridge with 5 mL of methanol or acetonitrile.
-
Collect the eluate in a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation:
-
To 500 µL of plasma in a centrifuge tube, add the internal standard.
-
Add 500 µL of a suitable buffer to adjust the pH to a range where this compound is neutral (e.g., pH 4-6).
-
-
Extraction:
-
Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex the mixture for 2-5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step with a fresh aliquot of organic solvent for improved recovery.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a known volume of mobile phase for LC-MS/MS analysis.
-
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Validation of protein precipitation and solid phase extraction clean-up procedure for simultaneous determination of trimethoprim and sulfamethoxazole in human plasma by HPLC-DAD | Engineering and Technology For Sustainable Development [jst.vn]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Extraction Protocols for Simultaneous Polar and Non-Polar Yeast Metabolite Analysis Using Multivariate Projection Methods - PMC [pmc.ncbi.nlm.nih.gov]
N4-Acetylsulfamethoxazole-d4 stability in processed samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N4-Acetylsulfamethoxazole-d4 in processed samples for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock and working solutions?
A1: For optimal stability, it is recommended to follow the supplier's storage guidelines. Generally, the powdered form of this compound is stable for up to 3 years at -20°C and for 2 years at 4°C.[1] Once dissolved in a solvent such as DMSO, the solution should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1]
Q2: How stable is the deuterium label on this compound?
A2: The deuterium atoms in this compound are located on the phenyl ring. This is generally a stable position for deuterium labels. However, it is crucial to avoid storing deuterated compounds in strongly acidic or basic solutions, as this can potentially lead to H/D exchange.[2] The stability of the label should be monitored during method development to ensure it does not compromise the accuracy of quantitative analysis.
Q3: Can this compound revert to Sulfamethoxazole-d4 in processed samples?
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for the deuterated form in processed samples are not well-documented, the non-deuterated form, N4-acetyl-sulfamethoxazole, can undergo various transformations in biological and environmental systems. These include deamination, hydroxylation, acetylation, formylation, and glycosylation.[3][4] The primary concern in a laboratory setting would be hydrolysis of the acetyl group or cleavage of the sulfonamide bond.
Troubleshooting Guides
Issue 1: Inconsistent or drifting internal standard response during an analytical run.
| Possible Cause | Troubleshooting Step |
| Autosampler Instability: The processed samples may be degrading in the autosampler over the course of the analytical run. | 1. Conduct Autosampler Stability Test: Re-inject a quality control (QC) sample at the beginning and end of a batch. A significant decrease in the internal standard area may indicate instability. 2. Maintain Low Autosampler Temperature: Set the autosampler temperature to a low, controlled temperature (e.g., 4°C) to minimize degradation. |
| Adsorption to Vials or Tubing: The analyte may be adsorbing to the surfaces of the sample vials, caps, or LC tubing. | 1. Test Different Vial Types: Evaluate different types of autosampler vials (e.g., polypropylene vs. glass) to check for adsorption. 2. Prime the LC System: Ensure the LC system is adequately primed with the mobile phase to passivate surfaces. |
| pH Effects: The pH of the final sample extract may be promoting degradation. | 1. Adjust Final Sample pH: Ensure the pH of the final reconstituted sample is neutral and buffered if necessary. Avoid strongly acidic or basic conditions.[2] |
Issue 2: Poor recovery of this compound during sample processing.
| Possible Cause | Troubleshooting Step |
| Extraction Inefficiency: The chosen sample extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be optimal for this compound. | 1. Optimize Extraction Parameters: Systematically evaluate different solvents, pH conditions, and SPE sorbents to maximize recovery. 2. Matrix-Matched Standards: Prepare standards in the same biological matrix as the samples to account for matrix effects and extraction efficiency. |
| Freeze-Thaw Instability: The internal standard may be degrading during repeated freeze-thaw cycles. | 1. Perform Freeze-Thaw Stability Test: Analyze QC samples that have undergone multiple (e.g., 3-5) freeze-thaw cycles. 2. Aliquot Samples: Upon receipt or after initial processing, aliquot samples into smaller volumes to avoid repeated freezing and thawing of the entire sample. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Table 2: General Stability of Sulfonamides in Biological Matrices (for reference)
| Analyte/Matrix | Storage Condition | Stability |
| Sulfamethazine in porcine muscle | Frozen | ~50% decrease after 15 months |
| Various sulfonamides in bovine muscle | Frozen | ~35% decrease after 3 months |
| Various sulfonamides in porcine muscle | Frozen | ~55% decrease after 3 months |
Experimental Protocols
Protocol 1: Short-Term (Bench-Top) Stability Assessment
-
Sample Preparation: Prepare low and high concentration quality control (QC) samples in the relevant biological matrix.
-
Time Points: Aliquot the QC samples for analysis at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Storage: Keep the aliquots at room temperature (bench-top) for the duration of the experiment.
-
Analysis: At each time point, process and analyze the samples along with a freshly prepared calibration curve.
-
Evaluation: The mean concentration at each time point should be within ±15% of the nominal concentration at time 0.
Protocol 2: Freeze-Thaw Stability Assessment
-
Sample Preparation: Prepare low and high concentration QC samples in the relevant biological matrix.
-
Freeze-Thaw Cycles:
-
Freeze the QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat this cycle for a predetermined number of times (typically 3-5 cycles).
-
-
Analysis: After the final thaw, process and analyze the samples with a freshly prepared calibration curve.
-
Evaluation: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration of freshly prepared QC samples.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Factors influencing the stability of this compound.
References
How to resolve N4-Acetylsulfamethoxazole-d4 co-elution with interferences
Welcome to the Technical Support Center. This guide provides detailed troubleshooting strategies and answers to frequently asked questions regarding the co-elution of N4-Acetylsulfamethoxazole-d4 with analytical interferences.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is the deuterated stable isotope-labeled internal standard (SIL-IS) for N4-acetylsulfamethoxazole, which is the primary metabolite of the antibiotic sulfamethoxazole. In quantitative LC-MS/MS analysis, a SIL-IS is added to a sample at a known concentration. It is assumed to behave identically to the target analyte during sample extraction, chromatography, and ionization. The ratio of the analyte's mass spectrometry signal to the internal standard's signal is used for quantification. If an interfering compound co-elutes with the this compound, it can suppress or enhance its ionization, leading to an inaccurate signal ratio and compromising the quantification of the target analyte.[1]
Q2: What is co-elution and why is it a problem in LC-MS analysis?
Co-elution occurs when two or more compounds are not separated by the chromatography column and elute at the same time, producing a single, overlapping chromatographic peak.[2][3] This is a significant issue because the mass spectrometer will detect ions from all co-eluting compounds simultaneously. If an interference has the same mass-to-charge ratio (isobaric) as the analyte or internal standard, it becomes impossible to distinguish them, leading to inaccurate measurement.[1][4]
Q3: How can I confirm that I have a co-elution problem with my internal standard?
You can diagnose a co-elution issue through several observations:
-
Asymmetric Peak Shape: Look for non-Gaussian peaks, such as those with a noticeable shoulder, tail, or split top, which can indicate the presence of a hidden overlapping peak.[2][3]
-
Inconsistent Area Response: If the peak area of the internal standard varies significantly and erratically across different samples in a batch, it may be due to inconsistent levels of a co-eluting interference causing signal suppression or enhancement.
-
Mass Spectral Analysis: For high-resolution mass spectrometers, or even on triple quadrupole systems, you can examine the mass spectra across the width of the chromatographic peak. If the spectra change from the beginning to the end of the peak, it confirms that multiple components are present.[3]
-
Diode Array Detector (DAD) Peak Purity: If you are using a DAD, its software can perform a peak purity analysis by comparing UV-Vis spectra across the peak. A "pure" peak will have identical spectra from start to finish.[2]
Q4: What are the most common sources of interference for sulfonamide metabolites in biological samples?
Interferences are often matrix-derived or are structurally similar compounds. Common sources include:
-
Endogenous Matrix Components: Phospholipids, salts, and proteins from biological matrices like plasma, blood, or urine can cause significant interference.[5][6]
-
Structural Isomers: Positional isomers or other stereoisomers of the analyte or its metabolites can be difficult to separate with standard chromatography.[7]
-
Other Metabolites or Drugs: The patient or subject may have other drugs or metabolites present that have similar chemical properties and retention times.[8]
Troubleshooting Guide: Resolving this compound Co-elution
This guide provides a systematic approach to resolving co-elution issues. Follow these steps to diagnose and fix the problem.
Logical Workflow for Troubleshooting Co-elution
Caption: A flowchart for systematically troubleshooting co-elution issues.
Step 1: Optimize Sample Preparation to Remove Interferences
If the interference originates from the sample matrix, improving the clean-up procedure is the most effective solution. Solid-Phase Extraction (SPE) is a powerful technique for this purpose.[5][6][9]
Experimental Protocol: Generic Solid-Phase Extraction (SPE) for Sulfonamides
This protocol uses a mixed-mode polymer cartridge (e.g., Oasis MAX) that combines reversed-phase and anion-exchange properties, which is effective for acidic compounds like N-acetylated sulfonamides.
-
Condition: Pass 3 mL of methanol through the SPE cartridge, followed by 3 mL of deionized water. Do not let the sorbent go dry.
-
Equilibrate: Pass 3 mL of 2% ammonium hydroxide in water through the cartridge.
-
Load: Load the pre-treated sample (e.g., 1 mL of plasma diluted with 1 mL of 4% phosphoric acid in water) onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash 1 (Polar Interferences): Wash the cartridge with 3 mL of 5% methanol in water to remove salts and other highly polar interferences.
-
Wash 2 (Non-polar Interferences): Wash the cartridge with 3 mL of 20% methanol in water to remove less polar, non-acidic interferences.
-
Elute: Elute the this compound and target analyte with 2 mL of methanol containing 2% formic acid.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.
Caption: Workflow diagram for a typical Solid-Phase Extraction (SPE) protocol.
Step 2: Optimize Liquid Chromatography (LC) Method to Separate Compounds
If sample preparation is insufficient, the next step is to improve the chromatographic separation.
A. Modify the Mobile Phase
-
Change Organic Modifier: The choice of organic solvent (acetonitrile vs. methanol) can significantly alter selectivity. If you are using acetonitrile, try developing a method with methanol, and vice-versa.[2]
-
Adjust pH: Sulfonamides are ionizable compounds, making mobile phase pH a powerful tool for changing retention and selectivity.[10][11][12] Adjusting the pH to be at least 2 units away from the analyte's pKa ensures it is in a single ionic state (either fully ionized or fully unionized), which results in sharper peaks and more stable retention times.[13]
| Mobile Phase pH Condition | Effect on N4-Acetylsulfamethoxazole (Acidic Analyte) | Rationale |
| Acidic pH (e.g., 2.7) | Increased Retention Time | The analyte is in its neutral, unionized form, making it more hydrophobic and increasing its interaction with the C18 stationary phase.[13][14] |
| Neutral pH (e.g., 7.0) | Decreased Retention Time | The analyte is partially or fully ionized (negatively charged), making it more polar and reducing its retention on a C18 column.[10] |
| Basic pH (e.g., 9.0) | Shortest Retention Time | The analyte is fully ionized, leading to minimal retention on a reversed-phase column. |
B. Change the Stationary Phase (Column)
If modifying the mobile phase does not resolve the co-elution, the interaction between the analyte and the stationary phase must be changed. This requires selecting a column with a different chemistry.[2][15]
| Column Chemistry | Primary Interaction Mechanism | Best For Separating... |
| C18 (Octadecylsilane) | Hydrophobic (van der Waals) interactions. | General purpose; separates compounds based on hydrophobicity. |
| Phenyl-Hexyl | π-π interactions, moderate hydrophobicity. | Aromatic compounds, positional isomers, or compounds with double bonds.[7] |
| Biphenyl | π-π interactions (stronger than Phenyl-Hexyl). | Structurally rigid molecules, drug metabolites, and isomers where shape recognition is key.[8] |
| PFP (Pentafluorophenyl) | Aromatic, dipole-dipole, and ion-exchange interactions. | Halogenated compounds, polar analytes, and positional isomers that are difficult to resolve on C18 or Phenyl phases. |
C. Adjust Other Parameters
-
Gradient Slope: Make the gradient shallower around the elution time of your internal standard. A slower increase in the organic solvent percentage provides more time for the column to separate closely eluting compounds.
-
Temperature: Varying the column temperature can alter selectivity.[15] Try running the analysis at 10°C higher and 10°C lower than your current method to see if resolution improves.
References
- 1. myadlm.org [myadlm.org]
- 2. google.com [google.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. LC-MS accurate quantification of a tryptic peptide co-eluted with an isobaric interference by using in-source collisional purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Determination of sulfonamides in serum by on-line solid-phase extraction coupled to liquid chromatography with photoinduced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 8. Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 13. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 14. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 15. benchchem.com [benchchem.com]
Optimizing fragmentation parameters for N4-Acetylsulfamethoxazole-d4
Welcome to the technical support center for the analysis of N4-Acetylsulfamethoxazole-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing mass spectrometry fragmentation parameters and addressing common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound?
A1: The expected precursor ion ([M+H]⁺) for this compound is m/z 300.3. Common product ions are typically observed following collision-induced dissociation (CID). Based on the fragmentation patterns of acetylated sulfonamides, characteristic product ions can be predicted.[1][2] A primary fragmentation pathway involves the cleavage of the sulfonamide bond. For acetylated sulfonamides, a common fragment ion is observed at m/z 198, which corresponds to the acetylated aminobenzenesulfonyl moiety.[1] Another characteristic fragmentation is the loss of sulfur dioxide (SO₂), resulting in a neutral loss of 64 Da.[3]
Q2: How do I optimize the collision energy for my specific instrument?
A2: Collision energy is a critical parameter that requires empirical optimization for each mass spectrometer. A common approach is to infuse a standard solution of this compound into the mass spectrometer and perform a product ion scan at various collision energy settings. The optimal collision energy is the value that produces the highest intensity of the desired product ion. Automated routines for collision energy optimization are available on many modern mass spectrometers.
Q3: Why am I observing a chromatographic shift between this compound and its non-deuterated analog?
A3: A slight chromatographic shift between a deuterated internal standard and its non-deuterated counterpart can sometimes occur.[4] This phenomenon, known as the "isotope effect," is due to the small differences in the physicochemical properties of the deuterated and non-deuterated molecules, which can lead to slightly different interactions with the stationary phase of the chromatography column. While often minimal, this shift should be monitored, especially if it leads to differential matrix effects.
Q4: What are the benefits of using a deuterated internal standard like this compound?
A4: Deuterated internal standards are considered the gold standard for quantitative LC-MS/MS analysis.[5] They offer several advantages, including correction for sample preparation losses, compensation for matrix effects (ion suppression or enhancement), and improved precision and accuracy of quantification.[5] Since they are chemically almost identical to the analyte, they behave similarly during extraction, chromatography, and ionization.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal for Precursor Ion | - Incorrect mass spectrometer settings (e.g., wrong m/z).- Poor ionization efficiency.- Sample degradation.- Issues with the LC system (e.g., no flow). | - Verify the calculated precursor ion mass (m/z 300.3 for [M+H]⁺).- Optimize source parameters (e.g., spray voltage, gas flows, temperature).- Ensure proper sample handling and storage.- Troubleshoot the LC system for any hardware issues. |
| Low Intensity of Product Ions | - Suboptimal collision energy.- Incorrect product ion m/z selection.- In-source fragmentation. | - Perform a collision energy optimization experiment.- Conduct a product ion scan to identify the most abundant fragments.- Reduce the energy in the ion source (e.g., decrease cone voltage) to minimize premature fragmentation. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | - Column contamination or degradation.- Mismatch between injection solvent and mobile phase.- Inappropriate mobile phase pH. | - Flush the column with a strong solvent or replace it if necessary.- Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| High Background Noise or Interferences | - Contaminated mobile phase or LC system.- Matrix effects from the sample.- Co-eluting isobaric interferences. | - Use high-purity solvents and flush the LC system.- Improve sample clean-up procedures (e.g., solid-phase extraction).- Optimize chromatographic separation to resolve the analyte from interfering compounds. |
| Inconsistent Results or Poor Reproducibility | - Variability in sample preparation.- Unstable spray in the ion source.- Fluctuations in instrument performance. | - Ensure consistent and precise execution of the sample preparation protocol.- Check the spray needle for clogging or damage.- Perform system suitability tests to monitor instrument performance. |
Experimental Protocols
Protocol 1: Optimization of MRM Parameters for this compound
This protocol outlines the steps for developing a Multiple Reaction Monitoring (MRM) method for the quantification of this compound.
1. Preparation of Standard Solution:
-
Prepare a 1 µg/mL stock solution of this compound in a suitable solvent (e.g., methanol).
-
Dilute the stock solution to a working concentration of 100 ng/mL with the initial mobile phase.
2. Precursor Ion Identification:
-
Infuse the working standard solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Perform a full scan in positive ion mode to confirm the presence and determine the exact m/z of the protonated molecule ([M+H]⁺), which is expected to be around 300.3.
3. Product Ion Identification:
-
Set the mass spectrometer to product ion scan mode, selecting the precursor ion at m/z 300.3.
-
Ramp the collision energy (e.g., from 5 to 50 eV) to observe the fragmentation pattern and identify the most abundant and stable product ions. Likely product ions to monitor include those resulting from the loss of SO₂ and the formation of the acetylated aminobenzenesulfonyl fragment.
4. Collision Energy Optimization:
-
For each selected product ion, perform a collision energy optimization scan.
-
Infuse the standard solution and monitor the intensity of the specific MRM transition while varying the collision energy in small increments (e.g., 2 eV steps).
-
The collision energy that yields the maximum intensity for each transition should be selected for the final MRM method.
5. MRM Method Finalization:
-
Create an MRM method using the optimized precursor-to-product ion transitions and their corresponding optimal collision energies.
-
At least two transitions are recommended for confident identification and quantification.
Visualizations
Caption: Workflow for the optimization of MRM parameters.
Caption: Proposed fragmentation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 5. resolvemass.ca [resolvemass.ca]
Correcting for isotopic cross-contribution with N4-Acetylsulfamethoxazole-d4
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using N4-Acetylsulfamethoxazole-d4 as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contribution and why is it a concern?
Isotopic cross-contribution, also known as isotopic interference, occurs when the signal from the unlabeled analyte (N4-Acetylsulfamethoxazole) overlaps with the signal of its stable isotope-labeled internal standard (this compound), or vice versa. This happens because elements are naturally composed of a mixture of isotopes (e.g., Carbon-13, Sulfur-34). In a molecule like N4-Acetylsulfamethoxazole, the presence of these naturally abundant heavy isotopes creates a pattern of small peaks (M+1, M+2, etc.) following the main monoisotopic peak in the mass spectrum.
This becomes a problem when a high concentration of the analyte produces an M+4 isotope peak that is significant enough to contribute to the signal of the d4-labeled internal standard, which is being monitored at M+4. This interference can artificially inflate the internal standard's signal, leading to an underestimation of the true analyte concentration, particularly at the upper limits of quantification.[1][2][3]
Q2: When should I be concerned about correcting for isotopic cross-contribution?
Correction for isotopic cross-contribution is most critical under the following conditions:
-
High Analyte Concentrations: The issue is most pronounced at the upper end of the calibration curve where the analyte concentration is highest relative to the fixed concentration of the internal standard.[2][3]
-
Compounds with "Isotopically Rich" Elements: N4-Acetylsulfamethoxazole contains sulfur, which has a relatively high natural abundance of the heavy isotope ³⁴S (~4.2%). This increases the intensity of the M+2 and subsequent isotope peaks, making overlap more likely.[1]
-
High Precision and Accuracy Required: For regulated bioanalytical studies that demand high accuracy, failing to correct for this interference can lead to biased results and non-linear calibration curves.[1][2]
Q3: My calibration curve is linear. Does this mean I don't have any isotopic interference?
Not necessarily. While significant isotopic cross-contribution often results in a non-linear calibration curve (especially with a negative deviation at high concentrations), the effect might be subtle and fall within the acceptable limits of linearity for your assay.[2] However, for the most accurate results, it is best practice to experimentally assess the degree of interference, even if the curve appears linear.
Troubleshooting Guide
Issue: My calibration curve is non-linear at the upper limit of quantification (ULOQ), showing a negative bias.
This is a classic symptom of the unlabeled analyte contributing to the internal standard's signal. The artificially high internal standard response leads to a suppressed analyte/internal standard ratio, causing the curve to bend downwards.
Solution:
-
Experimentally Determine the Cross-Contribution Factor: You need to measure the percentage of signal the analyte contributes to the internal standard channel.
-
Apply a Mathematical Correction: Use the calculated correction factor to adjust the measured internal standard signal in your samples, standards, and quality controls (QCs).
Experimental Protocol: Determining and Correcting for Isotopic Cross-Contribution
This protocol provides a detailed methodology for calculating the cross-contribution factor and applying the correction.
Objective: To quantify the signal contribution of unlabeled N4-Acetylsulfamethoxazole to the this compound mass channel and correct the experimental data.
Materials:
-
N4-Acetylsulfamethoxazole certified reference standard.
-
This compound certified reference standard.
-
Appropriate blank biological matrix (e.g., plasma, urine).
-
LC-MS/MS system.
Methodology:
Part 1: Determine the Analyte-to-Internal Standard Contribution Factor (CFₐ→ᵢₛ)
-
Prepare a High-Concentration Analyte Sample: Prepare a sample containing the unlabeled analyte (N4-Acetylsulfamethoxazole) at the concentration of your Upper Limit of Quantification (ULOQ). This sample should be prepared in the same manner as your study samples but without adding the this compound internal standard .
-
Prepare an Internal Standard Sample: Prepare a blank matrix sample containing only the this compound internal standard at the working concentration used in your assay.
-
LC-MS/MS Analysis:
-
Inject the high-concentration analyte sample (from Step 1) and measure the peak area response in the MRM transition channel for the internal standard (IS Channel). This is the Area_Analyte_in_IS_Channel.
-
Also, measure the peak area response of this same sample in the MRM transition channel for the analyte (Analyte Channel). This is the Area_Analyte_in_Analyte_Channel.
-
-
Calculate the Contribution Factor (CFₐ→ᵢₛ):
CFₐ→ᵢₛ = ( Area_Analyte_in_IS_Channel / Area_Analyte_in_Analyte_Channel )
This factor represents the fraction of the analyte's signal that appears in the internal standard's detection channel.
Part 2: Correcting Experimental Data
-
Acquire Data for a Study Sample: For any unknown sample, calibrator, or QC, measure the peak area for both the analyte (Area_Analyte_Measured) and the internal standard (Area_IS_Measured).
-
Calculate the Corrected Internal Standard Area:
Corrected_IS_Area = Area_IS_Measured - ( Area_Analyte_Measured * CFₐ→ᵢₛ )
-
Calculate the Corrected Peak Area Ratio:
Corrected_Ratio = Area_Analyte_Measured / Corrected_IS_Area
-
Quantify the Analyte: Use this Corrected_Ratio to determine the concentration from your calibration curve, which should also be generated using corrected ratios for each calibrator.
Issue: My this compound internal standard shows a small peak at the mass of the unlabeled analyte.
This indicates the presence of unlabeled analyte as an impurity in the internal standard material. A certificate of analysis for this compound often shows high isotopic purity (e.g., 98.66%), but it's not 100%.[4]
Solution:
This is the reverse of the primary issue. You can use a similar protocol to determine the contribution of the internal standard to the analyte channel (CFᵢₛ→ₐ).
-
Analyze the IS-only sample (from Part 1, Step 2) and measure the response in both the analyte and IS channels.
-
Calculate the contribution factor: CFᵢₛ→ₐ = (Area_IS_in_Analyte_Channel / Area_IS_in_IS_Channel).
-
Apply the correction: Corrected_Analyte_Area = Area_Analyte_Measured - (Area_IS_Measured * CFᵢₛ→ₐ). This correction is most important for samples at the Lower Limit of Quantification (LLOQ) where the analyte signal is low.
Data Presentation
The table below summarizes the theoretical isotopic distribution for unlabeled N4-Acetylsulfamethoxazole, highlighting the potential for cross-contribution at the M+4 mass, which corresponds to the d4-labeled internal standard.
Table 1: Theoretical Isotopic Distribution for N4-Acetylsulfamethoxazole (C₁₂H₁₃N₃O₄S)
| Mass Shift | Relative Abundance (%) | Primary Contributing Isotopes | Notes |
| M (295.07) | 100.00 | ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S | Monoisotopic Peak |
| M+1 | 14.73 | ¹³C, ¹⁵N | |
| M+2 | 5.58 | ³⁴S, ¹³C₂, ¹⁸O | The ³⁴S isotope is a major contributor. |
| M+3 | 1.05 | ||
| M+4 | 0.21 | Potential contribution to the d4-IS signal. |
Data calculated using a standard isotopic distribution calculator for the chemical formula C₁₂H₁₃N₃O₄S.
Visualizations
The following diagrams illustrate the concept of isotopic cross-contribution and the workflow for its correction.
Caption: Isotopic distribution overlap between analyte and its d4-IS.
Caption: Experimental workflow for calculating and applying correction.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isobaric Interferences, Ways to Compensate for Spectral Interferences [ebrary.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to N4-Acetylsulfamethoxazole-d4 and Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of internal standard is a critical decision. This guide provides an objective comparison of the deuterated internal standard, N4-Acetylsulfamethoxazole-d4, with non-deuterated (structural analogue) internal standards for the quantification of N4-Acetylsulfamethoxazole. The information presented is supported by established analytical principles and experimental data to inform the selection of the most appropriate internal standard for liquid chromatography-mass spectrometry (LC-MS) applications.
Internal standards (IS) are indispensable in LC-MS-based quantification to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary types of internal standards used are deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, and non-deuterated or structural analogue internal standards, which have a similar but not identical chemical structure.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The scientific consensus is that stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, generally provide superior assay performance, particularly in complex biological matrices. This is primarily due to their high degree of chemical and physical similarity to the analyte.
Key Performance Parameters:
| Parameter | This compound (Deuterated IS) | Non-Deuterated IS (e.g., a structural analogue) | Rationale |
| Matrix Effect Compensation | Excellent | Variable | The deuterated IS co-elutes with the analyte, experiencing the same ion suppression or enhancement. Structural analogues may have different retention times and ionization efficiencies, leading to poor compensation.[1] |
| Precision (CV%) | Typically <5% | Can be >10% | Better correction for variability at each step of the analytical process leads to lower coefficients of variation (CV). For example, a study on sirolimus showed CVs of 2.7%-5.7% with a deuterated IS versus 7.6%-9.7% with a non-deuterated IS.[1] |
| Accuracy | High | Can be compromised | Inaccurate correction for matrix effects and recovery can lead to biased results. For instance, data for some analytes shows accuracy values differing by more than 60% when not using an appropriate IS.[2] |
| Recovery Correction | Excellent | Variable | Similar extraction efficiency to the analyte across various conditions. Differences in physicochemical properties of non-deuterated standards can lead to inconsistent recovery. |
| Chromatographic Co-elution | Nearly identical | Different | Deuterated standards have almost the same retention time as the analyte, which is crucial for effective matrix effect correction.[3] However, a slight chromatographic shift can sometimes be observed due to the deuterium isotope effect.[3][4] |
| Cost & Availability | Higher cost and may require custom synthesis. | Generally lower cost and more readily available. | The synthesis of deuterated compounds is a more complex and expensive process. |
Experimental Protocols
To objectively compare the performance of a deuterated and a non-deuterated internal standard for the quantification of N4-Acetylsulfamethoxazole, a thorough method validation should be conducted. A key experiment in this validation is the evaluation of matrix effects.
Experimental Protocol: Evaluation of Matrix Effects
Objective: To assess the ability of this compound versus a non-deuterated internal standard to compensate for matrix effects in a biological matrix (e.g., human plasma).
Materials:
-
N4-Acetylsulfamethoxazole (analyte)
-
This compound (deuterated IS)
-
A suitable non-deuterated IS (a structural analogue of N4-Acetylsulfamethoxazole)
-
Blank human plasma from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS analysis
Procedure:
-
Preparation of Stock Solutions: Prepare individual stock solutions of the analyte, deuterated IS, and non-deuterated IS in an appropriate solvent (e.g., methanol).
-
Preparation of Spiking Solutions:
-
Set 1 (Neat Solution): Prepare a solution of the analyte and each internal standard in the reconstitution solvent at a concentration representative of the intended study samples.
-
Set 2 (Post-Extraction Spike): Extract blank plasma from the six different sources. Spike the extracted matrix with the analyte and each internal standard at the same concentration as in Set 1.
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
-
Data Analysis:
-
Calculate the Matrix Factor (MF): MF = (Peak Area in Set 2) / (Peak Area in Set 1) An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = MF of Analyte / MF of Internal Standard
-
Calculate the Coefficient of Variation (CV): Calculate the CV of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards.
-
Interpretation: A lower CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect. It is expected that this compound will yield a significantly lower CV compared to the non-deuterated internal standard.
Visualizing the Workflow
To better understand the experimental process and the logical relationship between the choice of internal standard and the reliability of the results, the following diagrams are provided.
Caption: Experimental workflow for bioanalysis using an internal standard.
References
The Gold Standard in Bioanalysis: A Comparative Guide to Method Validation Using N4-Acetylsulfamethoxazole-d4 as an Internal Standard
For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantitative data is paramount. In the realm of bioanalysis, the choice of an appropriate internal standard is a critical determinant of method robustness and data integrity. This guide provides an objective comparison of the performance of N4-Acetylsulfamethoxazole-d4, a deuterated stable isotope-labeled internal standard, against non-deuterated alternatives, supported by established principles of bioanalytical method validation.
Stable isotope-labeled internal standards (SIL-IS) are widely recognized as the gold standard in quantitative mass spectrometry-based bioanalysis. The fundamental principle behind their superiority lies in their chemical and physical similarity to the analyte of interest. This compound, being structurally identical to its non-labeled counterpart, N4-acetylsulfamethoxazole, except for the presence of four deuterium atoms, co-elutes chromatographically and exhibits similar ionization efficiency and extraction recovery. This near-identical behavior allows it to effectively compensate for variations that can occur during sample preparation and analysis, such as matrix effects and instrument fluctuations.
In contrast, non-deuterated internal standards, which are typically structural analogs of the analyte, may have different physicochemical properties. These differences can lead to variations in extraction recovery, chromatographic retention time, and ionization response compared to the analyte, potentially compromising the accuracy and precision of the analytical method.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
A well-validated analytical method will demonstrate high accuracy (closeness of the measured value to the true value) and precision (reproducibility of the measurement). The use of a deuterated internal standard like this compound is expected to yield better accuracy and precision compared to a non-deuterated analog.
Table 1: Expected Performance Comparison of Internal Standards for N4-Acetylsulfamethoxazole Analysis
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated Internal Standard (Structural Analog) | Rationale for Expected Difference |
| Accuracy (% Bias) | Expected to be within ±15% of the nominal concentration | May exhibit a larger bias due to differences in recovery and matrix effects | The deuterated IS more closely mimics the analyte's behavior, leading to better correction for analytical variability. |
| Precision (% CV) | Expected to be ≤15% (≤20% at LLOQ) | May show higher variability due to inconsistent compensation for sample processing and instrument response | The co-elution and similar ionization of the deuterated IS result in more consistent analyte/IS peak area ratios. |
| Matrix Effect (% CV) | Expected to be lower | Can be significantly higher | The deuterated IS experiences similar ion suppression or enhancement as the analyte, leading to effective normalization. |
| Extraction Recovery | Consistent and similar to the analyte | May differ from the analyte, leading to inaccurate quantification | The near-identical chemical properties of the deuterated IS ensure it partitions similarly during extraction. |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation
Experimental Protocols
A robust bioanalytical method validation involves a series of experiments to assess the performance of the assay. The following are detailed methodologies for key experiments to evaluate and compare the performance of this compound and a non-deuterated internal standard.
Stock and Working Solutions Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of N4-acetylsulfamethoxazole reference standard and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol).
-
Internal Standard Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of methanol.
-
Accurately weigh approximately 1 mg of the chosen non-deuterated internal standard and dissolve in 1 mL of methanol.
-
-
Working Solutions: Prepare serial dilutions of the stock solutions in an appropriate solvent to create calibration standards and quality control (QC) samples at various concentration levels. The internal standard working solution should be prepared at a concentration that provides an adequate response in the mass spectrometer.
Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological matrix (e.g., plasma, urine) in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or the non-deuterated IS).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient program to achieve separation of the analyte and internal standard from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, optimized for N4-acetylsulfamethoxazole.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for N4-acetylsulfamethoxazole, this compound, and the non-deuterated IS need to be determined and optimized.
-
Method Validation Parameters
The method should be validated according to the guidelines of regulatory agencies such as the FDA and EMA. Key validation parameters to compare the performance of the two internal standards include:
-
Selectivity: Analyze blank matrix from at least six different sources to ensure no significant interference at the retention times of the analyte and internal standards.
-
Calibration Curve: Prepare a calibration curve with at least eight non-zero standards. The curve should be linear with a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing QC samples at low, medium, and high concentrations in at least five replicates. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix. This is a critical parameter for comparing the performance of the internal standards. The coefficient of variation of the internal standard-normalized matrix factor should be ≤15%.
-
Recovery: Determine the extraction efficiency of the analyte and internal standards from the biological matrix.
Mandatory Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams are provided.
Caption: A typical bioanalytical workflow for the quantification of N4-acetylsulfamethoxazole.
A Comparative Guide to the Cross-Validation of Analytical Methods for N4-Acetylsulfamethoxazole Quantification
In the landscape of pharmaceutical analysis and drug metabolism studies, the precise and reliable quantification of drug metabolites is paramount. N4-Acetylsulfamethoxazole, the primary metabolite of the antibiotic sulfamethoxazole, is a key analyte in pharmacokinetic and toxicological assessments. To ensure data integrity and consistency, especially when transferring methods between laboratories or employing different analytical techniques, a thorough cross-validation is essential. This guide provides a comparative analysis of two widely used analytical methods for the quantification of N4-Acetylsulfamethoxazole: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), with a focus on the use of N4-Acetylsulfamethoxazole-d4 as an internal standard in the latter.
This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of these two methodologies, supported by representative experimental data and detailed protocols.
Understanding the Importance of Cross-Validation
Cross-validation is the process of demonstrating that two different analytical methods provide comparable and reliable results for the same analyte.[1][2] This is a critical step when a method is transferred to a different laboratory, when a new method is introduced to replace a validated one, or when data from different studies using different methods need to be compared.[2] Regulatory bodies emphasize the importance of cross-validation to ensure the consistency and reliability of bioanalytical data.[1]
Methodology Comparison: HPLC-UV vs. LC-MS/MS with a Deuterated Internal Standard
The fundamental difference between the two methods lies in their detection principles and the choice of internal standard (IS). An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis to compensate for variability.[3]
Method 1: LC-MS/MS with this compound (Stable Isotope-Labeled IS)
This advanced method utilizes a deuterated version of N4-Acetylsulfamethoxazole as the internal standard. This compound is chemically identical to the analyte, with the only significant difference being its mass.[3] This near-perfect analogy ensures that the IS and the analyte behave almost identically during extraction, chromatography, and ionization, leading to highly accurate and precise quantification.[3] LC-MS/MS offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[4]
Method 2: HPLC-UV with a Structural Analog IS
This more traditional method employs a UV detector to quantify the analyte based on its light absorption at a specific wavelength. A structural analog of N4-Acetylsulfamethoxazole, a compound with a similar but not identical chemical structure, is often used as the internal standard. While more accessible, this approach may not perfectly compensate for variations in sample processing and matrix effects as a stable isotope-labeled IS would.
Performance Data Comparison
The following tables summarize the typical performance characteristics of the two analytical methods for the quantification of N4-Acetylsulfamethoxazole.
Table 1: Method Performance Characteristics
| Parameter | LC-MS/MS with this compound | HPLC-UV with Structural Analog IS |
| Linearity (r²) | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 50 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | 5000 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±20% |
| Precision (% RSD) | <15% | <20% |
| Selectivity | High (Specific MRM transitions) | Moderate (Potential for co-eluting interferences) |
| Matrix Effect | Minimal (Compensated by SIL-IS) | Potential for significant effects |
Table 2: Cross-Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Mean accuracy of QC samples | Within ±20% of the nominal concentration |
| Precision of replicate QC samples | ≤20% RSD |
| Correlation of results | High correlation coefficient (e.g., r > 0.95) |
Experimental Protocols
Detailed methodologies for both analytical approaches are provided below to facilitate a comprehensive understanding of each workflow.
Method 1: LC-MS/MS with this compound
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[4]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for N4-Acetylsulfamethoxazole and this compound.
Method 2: HPLC-UV with a Structural Analog IS
1. Sample Preparation:
-
To 500 µL of plasma, add 50 µL of a structural analog internal standard solution.
-
Perform liquid-liquid extraction by adding 5 mL of ethyl acetate and vortexing for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. HPLC-UV Conditions:
-
HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: 265 nm.
Visualizing the Workflow
To further illustrate the experimental processes, the following diagrams are provided.
Conclusion
The cross-validation of analytical methods is a critical exercise to ensure the generation of consistent and reliable data in drug development. This guide highlights that while both HPLC-UV and LC-MS/MS can be validated for the quantification of N4-Acetylsulfamethoxazole, the LC-MS/MS method using a stable isotope-labeled internal standard like this compound offers superior sensitivity, selectivity, and robustness against matrix effects. The choice of method will ultimately depend on the specific requirements of the study, including the required sensitivity, sample throughput, and available instrumentation. A successful cross-validation provides confidence that data generated by either method are comparable and can be used interchangeably.
References
- 1. benchchem.com [benchchem.com]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. journalofchemistry.org [journalofchemistry.org]
A Researcher's Guide to Stable Isotope Standards for Sulfamethoxazole Analysis
In the quantitative bioanalysis of the antibiotic sulfamethoxazole and its primary metabolite, N4-acetylsulfamethoxazole, the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for achieving accurate and precise results with liquid chromatography-mass spectrometry (LC-MS/MS). The choice of internal standard is critical as it corrects for variability during sample preparation and analysis. This guide provides an objective comparison of N4-Acetylsulfamethoxazole-d4 and other common SIL internal standards, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in selecting the optimal standard for their assays.
Comparing the Alternatives: A Data-Driven Overview
The most common SIL internal standards for sulfamethoxazole and its metabolite are this compound, Sulfamethoxazole-d4, and Sulfamethoxazole-13C6. While all serve to mimic the analyte, their structural differences lead to variations in performance, particularly in chromatography and matrix effect compensation.
This compound is the ideal internal standard for the quantification of N4-acetylsulfamethoxazole, the major metabolite of sulfamethoxazole. Using a labeled version of the metabolite itself ensures the most accurate correction for any analyte-specific extraction or ionization variability.
Sulfamethoxazole-d4 is a deuterated version of the parent drug and is commonly used for the quantification of sulfamethoxazole. Its wide availability and cost-effectiveness make it a popular choice.
Sulfamethoxazole-13C6 is a version of the parent drug labeled with the heavier, non-radioactive isotope of carbon, 13C. It is considered the superior choice for quantifying the parent drug due to its identical physicochemical properties to the analyte.
The primary distinction between deuterated (d4) and 13C-labeled standards lies in their chromatographic behavior. Deuterated standards can sometimes exhibit a slight retention time shift, eluting marginally earlier than the non-labeled analyte.[1][2] This "isotope effect" can lead to differential ion suppression or enhancement if a significant matrix effect is present at that specific retention time.[1] In contrast, 13C-labeled standards are renowned for co-eluting perfectly with the analyte, ensuring more accurate compensation for matrix effects and improving overall data quality.[1][3]
Performance Data Summary
The following table summarizes typical performance data from validated bioanalytical methods using a deuterated internal standard (Sulfamethoxazole-d4). While direct comparative data in a single study is limited, these values represent the expected performance for a robust LC-MS/MS assay.
| Performance Parameter | Typical Result (using Sulfamethoxazole-d4) | Acceptance Criteria (FDA/ICH) |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Calibration Range | ~300 - 22,000 ng/mL (in plasma) | Dependent on expected concentrations |
| Intra-Assay Precision (%CV) | < 6% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-Assay Precision (%CV) | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ± 10% of nominal value | Within ± 15% (± 20% at LLOQ) |
| Mean Recovery | ~71% | Consistent, precise, and reproducible |
Data synthesized from a method validation study for sulfamethoxazole in human plasma using Sulfamethoxazole-d4 as the internal standard.[4]
Key Experimental Methodologies
A robust and reliable bioanalytical method is the foundation of accurate quantification. The following is a representative protocol for the determination of sulfamethoxazole and N4-acetylsulfamethoxazole in a biological matrix like human plasma.
Representative Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of plasma sample, add 20 µL of a working internal standard solution (containing this compound and/or Sulfamethoxazole-d4/13C6 in methanol).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 2 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 Series HPLC or equivalent.[5]
-
Column: Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile).[5]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6410 Series) with electrospray ionization (ESI) in positive mode.[5]
-
Detection: Multiple Reaction Monitoring (MRM). Example transitions:
-
Sulfamethoxazole: Q1 254.1 -> Q3 156.1
-
N4-Acetylsulfamethoxazole: Q1 296.1 -> Q3 198.1
-
Sulfamethoxazole-d4: Q1 258.1 -> Q3 160.1
-
This compound: Q1 300.1 -> Q3 202.1
-
Sulfamethoxazole-13C6: Q1 260.1 -> Q3 162.1
-
3. Method Validation
-
The method should be fully validated according to regulatory guidelines (e.g., FDA or ICH M10), assessing selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.[4]
Visualizing Key Processes
To better understand the relationships and workflows, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Advantage: A Comparative Guide to Linearity and Range Experiments Using N4-Acetylsulfamethoxazole-d4
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of sulfamethoxazole and its metabolites, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of the performance of the deuterated internal standard, N4-Acetylsulfamethoxazole-d4, against a non-deuterated structural analog in linearity and range experiments. The use of a stable isotope-labeled internal standard like this compound is widely recognized as the gold standard in quantitative mass spectrometry, offering superior accuracy and precision by effectively compensating for variations in sample preparation and instrument response.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of using a deuterated internal standard such as this compound lies in its chemical and physical similarity to the analyte, N4-Acetylsulfamethoxazole. This similarity ensures that both compounds behave almost identically during extraction, chromatography, and ionization, thus providing more accurate correction for any variations that may occur. In contrast, a non-deuterated internal standard, while structurally similar, may exhibit different chromatographic retention times and ionization efficiencies, leading to less effective compensation for matrix effects and other sources of analytical variability.
The following table summarizes the expected performance characteristics of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of N4-Acetylsulfamethoxazole using either this compound or a non-deuterated structural analog as the internal standard. This data is based on typical validation results for such assays.
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated Structural Analog IS |
| Linearity (r²) | > 0.995 | > 0.99 |
| Calibration Range | 1 - 1000 ng/mL | 5 - 1000 ng/mL |
| Accuracy (% Bias) | ± 5% | ± 15% |
| Precision (% RSD) | < 5% | < 15% |
| Matrix Effect (% CV) | < 10% | > 20% |
| Recovery | Consistent and reproducible | Variable |
Experimental Protocols
A robust and validated experimental protocol is essential for achieving reliable and reproducible results. The following is a typical protocol for a linearity and range experiment for the quantification of N4-Acetylsulfamethoxazole in a biological matrix (e.g., plasma) using this compound as an internal standard.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of N4-Acetylsulfamethoxazole and dissolve it in 1 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Solutions: Prepare a series of working solutions of the analyte by serial dilution of the stock solution with methanol:water (1:1, v/v) to achieve concentrations for the calibration curve (e.g., 10, 50, 100, 500, 1000, 5000, 10000 ng/mL). Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL).
Sample Preparation (Protein Precipitation)
-
To 100 µL of blank plasma in a microcentrifuge tube, add 10 µL of the appropriate analyte working solution to create calibration standards with final concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Add 10 µL of the internal standard working solution (100 ng/mL) to each tube.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N4-Acetylsulfamethoxazole: Precursor ion > Product ion (specific m/z values to be determined based on the instrument).
-
This compound: Precursor ion > Product ion (specific m/z values to be determined based on the instrument).
-
-
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Perform a linear regression analysis with a 1/x² weighting. The linearity should be acceptable if the coefficient of determination (r²) is ≥ 0.995.
-
The range of the assay is defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ) that meet the criteria for accuracy and precision.
Visualizing the Experimental Workflow
To better understand the experimental process and the logical relationships involved, the following diagrams are provided.
N4-Acetylsulfamethoxazole-d4: A Superior Internal Standard for Quantitative Bioanalysis
In the landscape of quantitative bioanalysis, particularly in drug metabolism and pharmacokinetic (DMPK) studies, the accuracy and precision of analytical methods are paramount. The choice of a suitable internal standard is a critical factor in achieving reliable and reproducible data, especially in complex biological matrices. This guide provides a comprehensive comparison of N4-Acetylsulfamethoxazole-d4, a deuterated stable isotope-labeled internal standard (SIL-IS), with alternative non-deuterated standards for the quantification of N4-Acetylsulfamethoxazole and its parent drug, sulfamethoxazole.
Stable isotope-labeled internal standards are widely recognized as the gold standard in quantitative mass spectrometry-based assays.[1] By incorporating stable isotopes such as deuterium (²H), the internal standard becomes chemically identical to the analyte but mass-shifted.[1] This near-perfect chemical and physical similarity ensures that the internal standard co-elutes with the analyte and experiences similar effects from the sample matrix, such as ion suppression or enhancement, leading to more accurate and precise quantification.[2]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The use of a deuterated internal standard like this compound significantly enhances the accuracy and precision of quantitative assays compared to using a structural analog or a non-labeled compound as an internal standard. While a direct head-to-head comparison for this compound was not found in the public domain, the principles and advantages are well-documented across various bioanalytical assays.
To illustrate the expected performance differences, the following table presents data from a comparative study on the immunosuppressant drug everolimus, where a deuterated internal standard (everolimus-d4) was compared with a non-deuterated structural analog (32-desmethoxyrapamycin).[3] This data serves as a representative example of the superior performance typically achieved with deuterated internal standards.
| Validation Parameter | Everolimus with Everolimus-d4 (Deuterated IS) | Everolimus with 32-desmethoxyrapamycin (Non-Deuterated IS) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[3] | 1.0 ng/mL[3] |
| Linearity (r) | > 0.98[3] | > 0.98[3] |
| Accuracy (Analytical Recovery) | 98.3% - 108.1%[3] | 98.3% - 108.1%[3] |
| Precision (Total Coefficient of Variation) | 4.3% - 7.2%[3] | 4.3% - 7.2% (with a less favorable slope in comparison studies)[3] |
| Method Comparison (Slope vs. Reference Method) | 0.95[3] | 0.83[3] |
As the table demonstrates, while both internal standards can provide acceptable results, the deuterated internal standard often yields a better correlation with reference methods, indicating higher accuracy.[3] The primary advantage of using a deuterated standard lies in its ability to more effectively compensate for variability during sample processing and analysis.[2]
Experimental Protocols
A robust and well-documented experimental protocol is essential for reproducible quantitative analysis. The following is a typical workflow for the quantification of sulfamethoxazole and its metabolite N4-Acetylsulfamethoxazole in a biological matrix like serum or plasma using LC-MS/MS.
Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of the biological sample (e.g., serum), add a known concentration of this compound as the internal standard.
-
Add 300 µL of a protein precipitating agent, such as acetonitrile or methanol.
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for further processing or direct injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of sulfamethoxazole and its metabolites.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for sulfamethoxazole and its derivatives.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection. The precursor and product ion transitions for both the analyte and the internal standard are monitored.
-
Mandatory Visualizations
To further clarify the experimental process, the following diagrams illustrate the bioanalytical workflow and the logical relationship of using an internal standard.
Caption: Experimental workflow for a typical bioanalytical assay.
Caption: Principle of using a deuterated internal standard.
References
- 1. Sulfamethoxazole N4-alfa-D-Glucoside - CAS - 201531-23-9 | Axios Research [axios-research.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Sulfamethoxazole and its Metabolite Using N4-Acetylsulfamethoxazole-d4 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of sulfamethoxazole (SMX) and its primary metabolite, N4-acetylsulfamethoxazole, the selection of an appropriate analytical method is critical for achieving accurate and reliable results. The use of a deuterated internal standard, such as N4-Acetylsulfamethoxazole-d4, is a key strategy in advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for matrix effects and variability in sample processing and instrument response.[1] This guide provides a comparative overview of various analytical methods, focusing on their limits of detection (LOD), and presents detailed experimental protocols to aid in method selection and implementation.
Data Presentation: Limit of Detection (LOD) Comparison
The limit of detection is a crucial performance characteristic of an analytical method, indicating the lowest concentration of an analyte that can be reliably distinguished from background noise. The following table summarizes the LODs for sulfamethoxazole and its metabolite, N4-acetylsulfamethoxazole, achieved by different analytical techniques. While this compound is used as an internal standard, the LOD pertains to the non-deuterated analyte being measured.
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Citation |
| LC-QqLIT-MS | Sulfamethoxazole | Hospital Effluent | 0.25 µg/L | [2] |
| Ultra-fast SPE-MS/MS | Sulfamethoxazole | Serum | 0.47 µg/mL (470 µg/L) | [3] |
| Spectrophotometry (Diazotization) | Sulfamethoxazole | Pharmaceutical Formulations | 0.036 µg/mL (36 µg/L) | [4] |
| HPLC-UV | N4-acetylsulfamethoxazole | Serum and Urine | 1.0 µg/mL (1000 µg/L) | [5] |
| LC/ESI/MS/MS | Sulfamethoxazole | Shrimp | Not specified, but sensitive for trace levels | [6] |
| UHPLC-MS/MS | Sulfamethoxazole | Water | Several ppt (ng/L) level | [7] |
Experimental Protocols
Detailed methodologies are essential for replicating experimental results and validating analytical methods. Below are protocols for key analytical techniques used in the determination of sulfamethoxazole and its metabolites.
LC-MS/MS Method for Sulfamethoxazole in Environmental Water Samples
This method is designed for the sensitive detection of sulfonamides in water, employing solid-phase extraction (SPE) for sample cleanup and concentration prior to LC-MS/MS analysis.
Sample Preparation:
-
Filter a 500 mL water sample through a quartz film.
-
Add 0.25 g of Na2EDTA to the water sample and dissolve completely.
-
Adjust the pH of the water sample to a range of 4 to 7 using diluted HCl.
-
Add an isotopic internal standard, such as this compound.
-
Precondition an Agilent Bond Elut HLB 6 mL cartridge with 6 mL of methanol, followed by 6 mL of water.
-
Load the prepared water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 6 mL of water and then dry it completely under high vacuum.
-
Elute the retained analytes with two aliquots of 4 mL of methanol.
-
Dry the eluent under a nitrogen stream at 40°C.
-
Reconstitute the residue in 1 mL of 1:1 methanol:water.
-
Vortex the reconstituted sample and filter it through a 0.2 µm nylon filter before LC-MS/MS analysis.[8]
LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity LC system
-
MS System: Agilent 6470 Triple Quadrupole LC/MS
-
Mobile Phase: Acidified water and methanol gradient
-
Ionization Mode: Positive electrospray ionization (ESI)[7]
Ultra-Fast SPE-MS/MS Method for Sulfamethoxazole in Serum
This high-throughput method is suitable for clinical settings where rapid analysis of a large number of samples is required.
Sample Preparation:
-
Precipitate proteins in calibration standards, quality control samples, and patient serum samples using acetonitrile containing isotopically labeled internal standards (e.g., this compound).[3][9]
-
Vortex the samples.
-
Centrifuge the samples for 5 minutes at 2053 x g.
-
Dilute the resulting supernatant with an aqueous mobile phase.
-
Inject the diluted supernatant onto a C18 SPE cartridge for online extraction.[3]
MS/MS Analysis:
-
Ionization: Electrospray ionization in positive ion mode.
-
Analysis Time: Less than 20 seconds per sample.[3]
-
Quantification: A 5-point linear 1/x calibration curve is used to calculate sample concentrations.[3]
HPLC-UV Method for N4-acetylsulfamethoxazole in Serum and Urine
This method allows for the simultaneous determination of trimethoprim, sulfamethoxazole, and N4-acetylsulfamethoxazole.
Sample Preparation:
-
To 1 mL of serum or urine, add an internal standard (e.g., sulphafurazole).
-
Perform a protein precipitation or liquid-liquid extraction step to isolate the analytes.
Chromatographic Conditions:
-
Column: Reversed-phase column.
-
Mobile Phase: Acetic acid-methanol mixture.
-
Detection: Spectrophotometric detection at 230 nm.[5]
Mandatory Visualization: Bioanalytical Method Validation Workflow
The following diagram illustrates a typical workflow for bioanalytical method validation, a critical process to ensure that an analytical method is suitable for its intended purpose. This process is guided by regulatory bodies like the FDA and EMA.[1][10]
Caption: A flowchart illustrating the key stages of a bioanalytical method validation process.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. Simultaneous determination of trimethoprim, sulphamethoxazole and N4-acetylsulphamethoxazole in serum and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journalofchemistry.org [journalofchemistry.org]
- 7. hpst.cz [hpst.cz]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. demarcheiso17025.com [demarcheiso17025.com]
Navigating the Analytical Landscape: An Inter-laboratory Comparison of N4-Acetylsulfamethoxazole-d4 Quantification Methods
A Guide for Researchers and Drug Development Professionals
The accurate and precise quantification of N4-Acetylsulfamethoxazole-d4, a key deuterated metabolite of the antibiotic sulfamethoxazole, is paramount in various research and drug development applications. Its role as an internal standard in pharmacokinetic studies and environmental monitoring necessitates robust and reliable analytical methods. This guide provides a comparative overview of methodologies, drawing upon established analytical practices for sulfonamides to present a synthesized inter-laboratory performance assessment. The data herein is compiled from validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to offer a comprehensive resource for laboratory professionals.
Performance Snapshot: A Comparative Analysis
The following tables summarize key performance metrics from various analytical methods, presented as a hypothetical inter-laboratory comparison to guide methodology selection and performance expectation.
Table 1: Method Performance Characteristics
| Parameter | Method A (LC-MS/MS) | Method B (LC-MS/MS) | Method C (UPLC-MS/MS) |
| Limit of Detection (LOD) | 0.5 ng/L | 1.0 ng/L | 0.2 ng/L |
| Limit of Quantification (LOQ) | 1.5 ng/L | 5.0 ng/L | 0.5 µg/L |
| Linearity (r²) | >0.99 | >0.99 | >0.998 |
| Matrix | Seawater | Shrimp Tissue | Water |
Table 2: Accuracy and Precision
| Parameter | Method A (LC-MS/MS) | Method B (LC-MS/MS) | Method C (UPLC-MS/MS) |
| Recovery | 95-108% | Not Reported | 70-96% |
| Precision (RSD) | <15% | <20% | <15% |
In-Depth Look: Experimental Protocols
A detailed understanding of the experimental workflow is crucial for replicating and adapting these methods. Below is a generalized protocol for the analysis of sulfonamides, including this compound, using LC-MS/MS, based on common practices in the field.[1][2][3]
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the pre-concentration and purification of analytes from complex matrices.
-
Cartridge Conditioning: Precondition the SPE cartridges sequentially with 5 mL of methanol and 5 mL of Milli-Q water.
-
Sample Loading: Load 1 liter of the filtered sample onto the conditioned cartridge.
-
Washing: Rinse the cartridge twice with 5 mL of Milli-Q water to remove interfering substances.
-
Drying: Dry the cartridge under vacuum for approximately 30 minutes.
-
Elution: Elute the retained analytes using 5 mL of acetone followed by two aliquots of 5 mL of methanol.
-
Reconstitution: Dry the eluate under a gentle stream of nitrogen and reconstitute the residue in 300 µL of an acetonitrile/0.02 M formic acid (50/50, v/v) solution.
Chromatographic Separation: Liquid Chromatography (LC)
The separation of the target analyte from other components is achieved using high-performance liquid chromatography.
-
Column: A C18 reversed-phase column is commonly employed.
-
Mobile Phase: A gradient elution is typically used, consisting of:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile
-
-
Flow Rate: A typical flow rate is 0.3 - 0.5 mL/min.
-
Injection Volume: 20 µL of the reconstituted sample is injected.
Detection: Tandem Mass Spectrometry (MS/MS)
The sensitive and selective detection of this compound is performed using a tandem mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for sulfonamides.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, monitoring specific precursor-to-product ion transitions.
-
Key Parameters: Optimized parameters include capillary voltage, source temperature, and collision energy.
Visualizing the Workflow and Comparison Logic
To further clarify the experimental process and the logic of method comparison, the following diagrams are provided.
This guide provides a foundational understanding of the analytical methodologies for this compound. While no direct inter-laboratory comparison studies were identified, the presented data, derived from validated methods for similar compounds, offers a valuable benchmark for laboratories involved in the analysis of this and other sulfonamide compounds. Adherence to detailed and validated protocols is essential for achieving accurate and reproducible results.
References
A Comparative Guide to N4-Acetylsulfamethoxazole-d4 as a Certified Reference Material in Analytical Applications
For researchers, scientists, and professionals in drug development, the selection of an appropriate internal standard is a critical step in the validation of robust and reliable bioanalytical methods. This guide provides a comparative overview of N4-Acetylsulfamethoxazole-d4, a deuterated certified reference material (CRM), and its common alternatives used for the quantification of sulfamethoxazole and its primary metabolite, N4-acetylsulfamethoxazole.
Performance and Availability of Internal Standards
The ideal internal standard should be chemically similar to the analyte, exhibit comparable ionization efficiency and chromatographic behavior, and be clearly distinguishable by the detector. Isotopically labeled analogs of the analyte are considered the gold standard for mass spectrometry-based quantification. The following table summarizes the key characteristics of this compound and its primary alternatives based on available data from CRM suppliers.
| Parameter | This compound | Sulfamethoxazole-d4 | Sulfamethoxazole-¹³C₆ |
| CAS Number | 1215530-54-3 | 1020719-86-1 | Not readily available |
| Molecular Formula | C₁₂H₉D₄N₃O₄S | C₁₀D₄H₇N₃O₃S | ¹³C₆C₄H₁₁N₃O₃S |
| Molecular Weight | 299.34 g/mol | 257.30 g/mol | ~259.23 g/mol |
| Purity (HPLC) | ≥98.66%[1] | Information not consistently provided | ≥98% |
| Isotopic Purity | Information not consistently provided | Information not consistently provided | 99% for ¹³C |
| Primary Use | Internal standard for N4-acetylsulfamethoxazole | Internal standard for sulfamethoxazole[2] | Internal standard for sulfamethoxazole[3] |
| Supplier(s) | MedChemExpress, Clinivex, etc.[1][4] | LGC Standards, Cayman Chemical, etc.[2][5] | Cambridge Isotope Laboratories, MedChemExpress, etc.[3][6] |
Note: The availability of detailed performance data such as isotopic enrichment and long-term stability can vary between suppliers. It is recommended to consult the Certificate of Analysis (CoA) for specific batches.
Experimental Workflow for Bioanalytical Quantification
The use of this compound as an internal standard is prevalent in pharmacokinetic and therapeutic drug monitoring studies. A typical workflow for the analysis of sulfamethoxazole and its N4-acetyl metabolite in biological matrices like plasma or urine is depicted below.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. clinivex.com [clinivex.com]
- 5. Sulfamethoxazole D4 (benzene D4) | LGC Standards [lgcstandards.com]
- 6. Sulfamethoxazole (ring-¹³Câ, 99%) 100 µg/mL in acetonitrile - Cambridge Isotope Laboratories, CLM-6944-1.2 [isotope.com]
Justification for N4-Acetylsulfamethoxazole-d4 in Regulatory Submissions: A Comparative Guide
For researchers, scientists, and drug development professionals, the integrity and reliability of bioanalytical data are paramount for successful regulatory submissions. The choice of an appropriate internal standard is a critical determinant of data quality in liquid chromatography-mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive justification for the use of N4-Acetylsulfamethoxazole-d4, a deuterated stable isotope-labeled internal standard (SIL-IS), comparing its performance with non-deuterated alternatives and providing supporting experimental frameworks.
The Gold Standard: Why Deuterated Internal Standards are Preferred
In quantitative bioanalysis, an internal standard (IS) is added at a known concentration to all samples, including calibrators and quality controls, to correct for variability during sample preparation and analysis.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for bioanalytical method validation to ensure data accuracy and reliability.[1][2] The consensus within the scientific and regulatory community is that stable isotope-labeled internal standards are the "gold standard" for LC-MS-based quantification.[3]
This compound is chemically identical to the analyte, N4-acetylsulfamethoxazole, with the only difference being the replacement of four hydrogen atoms with deuterium. This near-identical physicochemical behavior ensures that it experiences the same extraction recovery, chromatographic retention, and ionization response as the analyte.[4] This co-elution and co-ionization behavior is crucial for compensating for matrix effects, a major source of variability in bioanalysis where components of the biological matrix (e.g., plasma, urine) can suppress or enhance the analyte's signal.[5]
In contrast, non-deuterated internal standards, such as structural analogs, may have different extraction efficiencies, chromatographic retention times, and ionization characteristics.[4] These differences can lead to inadequate compensation for analytical variability, compromising the accuracy and precision of the results.[1]
Performance Comparison: this compound vs. Non-Deuterated Analog
| Validation Parameter | This compound (Deuterated IS) | Structural Analog (Non-Deuterated IS) | Regulatory Acceptance Criteria (Typical) |
| Accuracy (% Bias) | Within ± 5% | Can be up to ± 15% or more | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 10% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (% CV of IS-Normalized Matrix Factor) | ≤ 5% | Can be > 15% | ≤ 15% |
| Extraction Recovery | Consistent and tracks analyte | May be variable and different from analyte | Consistent, precise, and reproducible |
| Co-elution with Analyte | Yes (or with minimal, consistent shift) | No (typically different retention time) | Ideal for optimal compensation |
Data is illustrative and based on typical performance characteristics observed in regulated bioanalysis.
Experimental Protocols
To ensure the reliability of a bioanalytical method using this compound, a thorough validation is required. The following provides a detailed methodology for key experiments.
Sample Preparation and Extraction
-
Spiking: To 100 µL of the biological matrix (e.g., human plasma), add 10 µL of a working solution of this compound.
-
Protein Precipitation: Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex and Centrifuge: Vortex the samples for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic System: A validated HPLC or UPLC system.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for both N4-acetylsulfamethoxazole and this compound.
Validation of Matrix Effects
-
Prepare three sets of samples:
-
Set A: N4-acetylsulfamethoxazole and this compound in a neat solution (mobile phase).
-
Set B: Blank matrix extract spiked with N4-acetylsulfamethoxazole and this compound.
-
Set C: Spiked matrix samples that have undergone the full extraction procedure.
-
-
Analyze the samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF): MF = (Peak area in the presence of matrix) / (Peak area in neat solution).
-
Calculate the IS-Normalized MF: IS-Normalized MF = MF of analyte / MF of IS.
-
Assess Variability: The coefficient of variation (%CV) of the IS-normalized MF across at least six different lots of the biological matrix should be ≤15%.[2]
Visualizing the Workflow and Rationale
The following diagrams illustrate the bioanalytical workflow and the logical justification for selecting a deuterated internal standard.
Caption: Bioanalytical workflow for the quantification of N4-acetylsulfamethoxazole.
Caption: Justification for selecting a deuterated internal standard.
References
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of N4-Acetylsulfamethoxazole-d4
For researchers and scientists engaged in drug development, the responsible management of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of N4-Acetylsulfamethoxazole-d4, a deuterated metabolite of the antibiotic sulfamethoxazole. Adherence to these protocols is essential for minimizing risks and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The following is a summary of key safety information and recommended personal protective equipment (PPE).
| Hazard Category | Description | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | May cause skin irritation. | Wear protective gloves and a lab coat. |
| Eye Irritation | May cause serious eye irritation. | Wear chemical safety goggles or a face shield. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust. | Handle in a well-ventilated area or a chemical fume hood. |
| Environmental Hazard | Avoid release into the environment. | Prevent entry into drains and water courses. |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that prevents its release into the environment. Under no circumstances should this chemical be disposed of down the sink or in regular trash.
Step 1: Waste Identification and Segregation
-
Identify: Clearly identify the waste as "this compound, solid waste" or "solutions containing this compound."
-
Segregate: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible materials can lead to dangerous reactions. Keep it separate from strong oxidizing agents, acids, and bases.
Step 2: Waste Collection and Containment
-
Solid Waste: Carefully collect solid this compound, minimizing dust formation. Place it in a clearly labeled, sealable, and chemically compatible waste container.
-
Contaminated Labware: Dispose of items lightly contaminated with this compound, such as gloves and paper towels, in a designated hazardous waste container.[1] Labware that held toxic chemicals should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled container.
Step 3: Labeling
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of accumulation
-
The associated hazards (e.g., "Irritant")
-
Step 4: Secure Storage
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[3] Ensure the storage area has secondary containment to prevent spills.
Step 5: Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the collection and disposal of the waste.[3][4] Provide them with the necessary information about the chemical and its hazards.
-
Documentation: Maintain a record of the disposal, including the date, the amount of waste, and the name of the disposal company, in accordance with your institution's policies and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling N4-Acetylsulfamethoxazole-d4
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling N4-Acetylsulfamethoxazole-d4, a deuterated metabolite of the sulfonamide antibiotic sulfamethoxazole. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
This compound is utilized in pharmacokinetic and metabolic studies. While specific hazard data for the deuterated form is limited, it should be handled with the same precautions as its non-deuterated counterpart, which is known to be harmful if swallowed, cause skin and eye irritation, and is suspected of causing genetic defects.[1][2][3][4]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound.[5] The following table summarizes the recommended personal protective equipment.
| Protection Type | Recommended Equipment | Specifications and Standards |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or protective gown is mandatory. | Inspect gloves before use and use proper removal techniques. Dispose of contaminated gloves after use.[5] Gowns should be low-permeability with a solid front and long sleeves.[7] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Recommended when handling the powder outside of a ventilated enclosure, if exposure limits are exceeded, or if irritation is experienced.[5][6] Surgical masks do not offer adequate protection.[8][9] |
| Footwear | Closed-toe shoes. | Safety footwear should be worn in areas where chemicals are stored or used.[5] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and to prevent contamination.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, protected from light and moisture.[10] The recommended long-term storage temperature is -20°C.[4][10]
2. Handling and Preparation:
-
All handling of the solid powder should be conducted in a designated area, preferably within a chemical fume hood or a glove box to minimize inhalation exposure.[5]
-
Avoid the formation of dust and aerosols.[4]
-
Use dedicated, properly calibrated equipment for weighing and transferring the compound.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][11]
3. In Case of a Spill:
-
Evacuate the area and restrict access.
-
Wear appropriate PPE as outlined above.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For large spills, follow your institution's hazardous material spill response protocol.
-
Do not allow the material to enter drains or waterways.[1]
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spilled material, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Disposal: Dispose of the waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[1][11] Do not dispose of it in the regular trash or pour it down the drain.
Experimental Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. esschemco.com [esschemco.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. pppmag.com [pppmag.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. N4-Acetylsulfamethoxazole - CAS-Number 21312-10-7 - Order from Chemodex [chemodex.com]
- 11. images.thdstatic.com [images.thdstatic.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
